Ilamycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
11006-41-0 |
|---|---|
Molecular Formula |
C54H75N9O12 |
Molecular Weight |
1042.2 g/mol |
IUPAC Name |
(2S,5S,8S,11S,14S,17S,20S,22S)-5-[(E)-but-2-enyl]-23-hydroxy-14-[(4-hydroxy-3-nitrophenyl)methyl]-10,17,19,22-tetramethyl-2,11-bis(2-methylpropyl)-8-[[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-1,4,7,10,13,16,19-heptazabicyclo[18.3.1]tetracosane-3,6,9,12,15,18,24-heptone |
InChI |
InChI=1S/C54H75N9O12/c1-12-13-17-36-46(65)58-38(26-34-27-61(54(8,9)45-28-75-45)39-18-15-14-16-35(34)39)52(71)59(10)41(21-29(2)3)48(67)57-37(24-33-19-20-44(64)40(25-33)63(73)74)47(66)55-32(7)51(70)60(11)43-23-31(6)50(69)62(53(43)72)42(22-30(4)5)49(68)56-36/h12-16,18-20,25,27,29-32,36-38,41-43,45,50,64,69H,17,21-24,26,28H2,1-11H3,(H,55,66)(H,56,68)(H,57,67)(H,58,65)/b13-12+/t31-,32-,36-,37-,38-,41-,42-,43-,45?,50?/m0/s1 |
InChI Key |
JSZUQPCUWLSQDN-JJRQYJSGSA-N |
Isomeric SMILES |
C/C=C/C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H]2C[C@@H](C(N(C2=O)[C@H](C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |
Canonical SMILES |
CC=CCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C2CC(C(N(C2=O)C(C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ilamycin A Against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. The ilamycins, a class of marine-derived cyclic heptapeptides, have emerged as potent anti-mycobacterial agents with a novel mechanism of action, making them attractive candidates for new therapeutic development. This guide provides a detailed examination of the molecular mechanism through which ilamycins, with a focus on the principles applicable to Ilamycin A, exert their bactericidal effects against M. tuberculosis. The primary molecular target is the caseinolytic protease (Clp) system, an essential component of the mycobacterial protein quality control machinery. Ilamycins dysregulate this system by targeting the ClpC1 and ClpX unfoldases, leading to a catastrophic failure of protein homeostasis.
The Molecular Target: The Clp Proteolytic Complex
The primary target of ilamycins in M. tuberculosis is the ATP-dependent ClpC1P1P2 protease complex.[1][2] This complex is vital for mycobacterial survival, responsible for maintaining protein homeostasis through the degradation of misfolded, damaged, or specific regulatory proteins.[2]
-
ClpC1: An AAA+ (ATPases Associated with diverse cellular Activities) chaperone and unfoldase. It forms a hexameric ring that recognizes protein substrates, unfolds them using the energy from ATP hydrolysis, and translocates them into the proteolytic core.[3]
-
ClpP1P2: The proteolytic core, composed of two heptameric rings, ClpP1 and ClpP2, which form a barrel-shaped chamber where protein degradation occurs.[2]
Recent evidence indicates that certain ilamycins (E and F) also target ClpX , another AAA+ unfoldase that associates with the same ClpP1P2 core, suggesting a dual-targeting mechanism that broadens their disruptive effect on cellular proteostasis.[4][5]
Core Mechanism of Action: Deregulation of ClpC1
Ilamycins do not function as simple inhibitors but rather as potent deregulators of ClpC1 activity. The mechanism is multifaceted, involving a paradoxical stimulation of ATPase activity while simultaneously impairing the degradation of specific protein substrates.[3]
-
Binding to the N-Terminal Domain (NTD): Ilamycins bind to a hydrophobic pocket on the N-terminal domain of ClpC1.[6] This domain is crucial for substrate recognition.
-
Hyper-activation of ATPase Activity: Upon binding, ilamycins lock ClpC1 in a conformation that dramatically stimulates its ATPase activity. An ilamycin derivative was shown to enhance the ATPase activity of wild-type ClpC1 by up to 5.2-fold.[3] This uncontrolled ATP hydrolysis is energetically wasteful and contributes to the disruption of cellular processes.
-
Inhibition of Proteolysis via Substrate Competition: Despite activating the ClpC1 motor, ilamycins inhibit the degradation of protein substrates that also bind to the NTD.[3] By occupying the substrate-binding site, ilamycins act as competitive inhibitors, preventing the engagement and translocation of natural protein substrates into the ClpP1P2 proteolytic chamber.
This dual action—hyper-activating the ATPase "engine" while blocking the proteolytic "output"—leads to a futile cycle of ATP consumption and a breakdown in the essential protein quality control functions of the Clp protease system, ultimately resulting in bacterial cell death.
Signaling Pathway and Mechanism Diagram
Caption: Mechanism of this compound action on the Mtb ClpC1P1P2 protease.
Quantitative Data Summary
The anti-mycobacterial potency of ilamycins and their effect on the ClpC1 target have been quantified through various assays. The data below is derived from studies on ilamycins and their potent synthetic derivatives, which are considered representative of the class, including this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ilamycins against Mycobacteria
| Compound | M. tuberculosis H37Rv (MIC) | M. tuberculosis H37Ra (MIC) | M. smegmatis (MIC) | Reference(s) |
|---|---|---|---|---|
| Ilamycins E1/E2 | 9.8 nM | Not Reported | >121 µM | [7] |
| Ilamycin Derivative 26 | Not Reported | 50 nM | 0.26 µM | [3] |
| Ilamycin F | 1.2 µM | Not Reported | Not Reported |[6] |
Table 2: Biochemical Activity and Cytotoxicity of Ilamycin Derivative 26
| Parameter | Value | Cell/Enzyme System | Reference(s) |
|---|---|---|---|
| ClpC1-WT ATPase Activation | Up to 5.2-fold increase | Recombinant Mtb ClpC1 | [3] |
| Cytotoxicity (IC₅₀) | 24.0 ± 5.8 µM | Human HepG2 cells |[3] |
Experimental Protocols
The elucidation of the ilamycin mechanism of action relies on several key biochemical and microbiological assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the Resazurin Microtiter Assay (REMA), a colorimetric method that assesses bacterial viability.
-
Objective: To determine the lowest concentration of a compound that inhibits visible growth of mycobacteria.
-
Methodology:
-
Prepare a 2-fold serial dilution of the ilamycin compound in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC as the medium.
-
Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv) to a final density of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria, no drug) and a negative control (medium only).
-
Incubate the plates at 37°C for 7-10 days.
-
Add a resazurin solution (e.g., 0.01% w/v) to each well and incubate for an additional 24-48 hours.
-
Visually assess the color change. Viable, respiring bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).
-
ClpC1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ClpC1 in the presence and absence of an ilamycin. A common method is a coupled-enzyme assay.
-
Objective: To quantify the effect of ilamycins on the ATPase activity of ClpC1.
-
Methodology:
-
The assay is performed in a reaction buffer (e.g., 50 mM HEPES, 150 mM KCl, 20 mM MgCl₂, 10% glycerol, pH 7.5).
-
The reaction mixture contains purified recombinant Mtb ClpC1, phosphoenolpyruvate (PEP), NADH, and the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
The reaction is initiated by the addition of ATP. ClpC1 hydrolyzes ATP to ADP.
-
PK uses PEP to convert the generated ADP back to ATP, producing pyruvate in the process.
-
LDH reduces pyruvate to lactate, oxidizing NADH to NAD⁺.
-
The rate of ATP hydrolysis is monitored by the decrease in NADH absorbance at 340 nm using a spectrophotometer.
-
To test the effect of an ilamycin, the compound is pre-incubated with ClpC1 before initiating the reaction with ATP. The fold-change in the rate of NADH depletion compared to a DMSO control is calculated.
-
In Vitro Proteolytic Degradation Assay
This assay assesses the ability of the reconstituted ClpC1P1P2 complex to degrade a model substrate and how this process is affected by ilamycins.
-
Objective: To measure the impact of ilamycins on the proteolytic function of the ClpC1P1P2 machinery.
-
Methodology:
-
Set up a reaction in a suitable buffer (e.g., 25 mM HEPES, 20 mM MgCl₂, 100 mM KCl, pH 7.6) containing purified recombinant Mtb ClpC1, ClpP1P2, and a model protein substrate (e.g., FITC-labeled casein or a known native substrate like VapB20).
-
Add an ATP regeneration system (creatine kinase and creatine phosphate) and the ilamycin compound or a vehicle control (DMSO).
-
Initiate the degradation reaction by adding ATP (e.g., to a final concentration of 4 mM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or fluorescence imaging (for FITC-casein).
-
Inhibition of proteolysis is observed as a persistence of the full-length substrate band over time compared to the control, where the band intensity decreases.
-
Experimental Workflow Diagram
Caption: Key experimental workflows for characterizing this compound's activity.
Mechanisms of Resistance
As with any potent antimicrobial, the potential for resistance development is a critical consideration. Resistance to ilamycins in mycobacteria has been linked directly to its molecular targets.
-
Target Modification: Spontaneous resistance to Ilamycins E and F in mycobacteria has been successfully mapped to mutations within the genes encoding ClpC1 and ClpX.[4][5] These mutations include novel insertions in clpC1 and unique point mutations in clpX.
-
Implication: These findings strongly corroborate that ClpC1 and ClpX are the primary functional targets of the ilamycins. The mutations likely occur in or near the ilamycin binding site on the N-terminal domains, altering the drug-protein interaction and preventing the deregulation cascade.
Conclusion and Future Directions
This compound and its analogues represent a promising class of anti-tuberculosis agents that act through a novel mechanism of proteostasis dysregulation. By binding to the N-terminal domains of the essential ClpC1 and ClpX unfoldases, they induce a state of futile ATPase cycling while simultaneously blocking protein degradation. This dual-target, dual-action mechanism is highly effective at killing M. tuberculosis, including drug-resistant strains. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined herein, provides a robust framework for the development of next-generation Clp-targeting therapeutics. Future work will likely focus on optimizing the structure of ilamycins to enhance their potency, selectivity, and pharmacokinetic properties, as well as on further characterizing the full range of protein substrates affected by ClpC1 deregulation to better understand the downstream consequences leading to cell death.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
A Deep Dive into the Biological Activity of Ilamycin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Ilamycins, a class of cyclic heptapeptides originally isolated from Streptomyces species, have garnered significant attention in the scientific community for their potent biological activities.[1][2] This technical guide provides a comprehensive overview of the anti-tuberculosis and anti-cancer properties of Ilamycin A and its growing family of analogs. We will delve into their mechanism of action, present quantitative activity data, and outline the experimental methodologies used to elucidate their therapeutic potential.
Anti-Tuberculosis Activity
Ilamycins exhibit potent activity against various mycobacterial strains, including multi-drug resistant Mycobacterium tuberculosis.[1][2] This activity is particularly noteworthy as tuberculosis remains a significant global health threat.
Quantitative Anti-Tuberculosis Data
The minimum inhibitory concentrations (MICs) of various ilamycin analogs against different mycobacterial strains are summarized below. Ilamycin E and its derivatives have emerged as particularly potent anti-tuberculosis agents.[1][2][3]
| Compound | M. tuberculosis H37Rv MIC (nM) | M. smegmatis mc²155 MIC (µM) | M. marinum Strain M MIC (µM) | Reference |
| This compound | - | - | - | [1] |
| Ilamycin B | - | - | - | [1] |
| Ilamycin E₁/E₂ | 9.8 | - | - | [3] |
| Ilamycin F | 1200 | - | - | [4][5] |
| Ilamycin G-R | 1000-2000 | - | - | [1][6] |
| Rufomycin I | ~30 | - | - | [6] |
| Ilamycin Derivative 26 | 50 | 0.26 | 0.26 | [7] |
| Ilamycin Derivative 27 | 16200 | 32.4 | 64.8 | [7] |
| Halogenated Ilamycins (13, 16-18) | ~300 | - | - | [8] |
| Ilamycin NJL1, 6, 8, 10 | 1600-1700 | - | - | [9] |
Note: MIC values can vary between studies due to different experimental conditions.
Mechanism of Action: Targeting ClpC1
The primary molecular target of ilamycins in mycobacteria is the AAA+ protein ClpC1.[2][7][10] ClpC1, in conjunction with the peptidases ClpP1/ClpP2, forms an essential ATP-driven protease complex responsible for cellular proteostasis. Ilamycins deregulate ClpC1 activity, leading to a strong enhancement of its ATPase function.[7] This disruption of normal proteolytic processes is ultimately lethal to the bacteria. The unique target of ilamycins makes them promising candidates for overcoming existing drug resistance mechanisms.[6]
Caption: Ilamycin's Mechanism of Action in Mycobacteria.
Experimental Protocol: Resazurin Microtiter Assay (REMA)
The anti-mycobacterial activity of ilamycins is commonly determined using the Resazurin Microtiter Assay (REMA).[7] This colorimetric assay provides a rapid and sensitive measure of cell viability.
Methodology Summary:
-
Preparation of Bacterial Culture: Mycobacterial strains are cultured in appropriate liquid medium to mid-log phase.
-
Serial Dilution of Compounds: The ilamycin analogs are serially diluted in microtiter plates.
-
Inoculation: The bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for M. tuberculosis).
-
Addition of Resazurin: A solution of resazurin is added to each well.
-
Data Analysis: After a further incubation period, the color change (from blue to pink) is assessed visually or spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.
Anti-Cancer Activity
Several ilamycin analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines, with a particular focus on triple-negative breast cancer (TNBC).[11][12]
Quantitative Anti-Cancer Data
The half-maximal inhibitory concentration (IC50) values for various ilamycin analogs against different cancer cell lines are presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ilamycin E | Various Breast Cancer Lines | Breast Cancer | 14-48 | [11] |
| Ilamycin C₁/C₂ (3/4) | HeLa, HepG2, A549 | Cervical, Liver, Lung | 3.2-6.2 | [3] |
| Ilamycin E₁/E₂ (6/7) | HeLa, HepG2, A549 | Cervical, Liver, Lung | 3.2-6.2 | [3] |
| Ilamycin Derivative 26 | HepG2 | Liver Cancer | 24.0 ± 5.8 | [7] |
| Ilamycin Derivative 27 | HepG2 | Liver Cancer | >37.4 | [7] |
| Ilamycin NJL1 | Various Cancer Lines | - | 5.7-11.3 | [5][9] |
Note: Ilamycins have shown a degree of selectivity, with 3-5 fold reduced activity against normal cell lines compared to cancerous ones.[3]
Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress
In cancer cells, particularly TNBC, Ilamycin E has been shown to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.[11] This involves the upregulation of CHOP (C/EBP homologous protein) and the subsequent downregulation of the anti-apoptotic protein Bcl-2. Ilamycin C has been reported to suppress the IL-6/STAT3 signaling pathway in TNBC cells, leading to apoptosis and inhibition of migration and invasion.[12]
Caption: Ilamycin E's Anti-Cancer Signaling Pathway.
Experimental Protocol: CCK-8 Cell Viability Assay
The cytotoxic activity of ilamycins against cancer cells is often quantified using the Cell Counting Kit-8 (CCK-8) assay.[12]
Methodology Summary:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the ilamycin analogs.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
Addition of CCK-8 Reagent: The CCK-8 solution, which contains a water-soluble tetrazolium salt (WST-8), is added to each well.
-
Incubation: The plates are incubated for a short period to allow for the conversion of WST-8 into a colored formazan product by cellular dehydrogenases.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Structure-Activity Relationships and Future Directions
Structure-activity relationship (SAR) studies have provided valuable insights for the development of more potent and selective ilamycin analogs.[2] Key findings include:
-
Cyclization: Cyclized compounds like Ilamycin E are generally more active than their open-chain counterparts.[2][6]
-
Nitro Group: The nitro group on the tyrosine residue appears to be important for activity.[2][6]
-
Modifications: Semi-synthesis and mutasynthesis approaches have yielded novel analogs with enhanced anti-tuberculosis activity and reduced cytotoxicity.[4][5][8] Halogenated ilamycins, for instance, have shown potent anti-tubercular effects with minimal cytotoxicity.[8]
The unique mechanism of action and potent activity of ilamycins make them highly promising lead compounds for the development of new anti-tuberculosis and anti-cancer drugs. Further research focusing on medicinal chemistry efforts to optimize their pharmacological properties is warranted.
Caption: General Experimental Workflow for Ilamycin Evaluation.
References
- 1. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]
- 10. Ilamycin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 11. Ilamycin E, a natural product of marine actinomycete, inhibits triple-negative breast cancer partially through ER stress-CHOP-Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ilamycin C induces apoptosis and inhibits migration and invasion in triple-negative breast cancer by suppressing IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ilamycin A Biosynthesis Pathway in Streptomyces atratus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilamycins, a group of cyclic heptapeptides produced by Streptomyces atratus, have garnered significant attention for their potent antitubercular activity. This technical guide provides an in-depth exploration of the ilamycin A biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks. It aims to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, metabolic engineering, and the development of novel anti-infective agents. This document summarizes key quantitative data, outlines detailed experimental protocols derived from published literature, and presents visual representations of the biosynthetic pathway and associated experimental workflows.
The Ilamycin Biosynthetic Gene Cluster (BGC)
The biosynthesis of ilamycins is orchestrated by a dedicated gene cluster in Streptomyces atratus SCSIO ZH16.[1][2] This cluster, designated as the ila BGC, spans approximately 57 kb and comprises 20 open reading frames (ORFs) that encode the requisite enzymatic machinery for the assembly and modification of the ilamycin scaffold.[2] The organization of the ila BGC is depicted in Figure 1. The core of the cluster is dominated by genes encoding a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), which are responsible for assembling the peptide and a unique amino acid precursor, respectively.[1][3]
The functions of several key genes within the ila cluster have been elucidated through bioinformatic analysis and genetic manipulation.[1][2] These include genes responsible for the biosynthesis of non-proteinogenic amino acid precursors, tailoring reactions such as nitration and prenylation, regulation of the pathway, and export of the final products.[1][2]
The this compound Biosynthetic Pathway
The proposed biosynthetic pathway of this compound is a complex process involving the coordinated action of NRPS, PKS, and various tailoring enzymes. The pathway can be broadly divided into three stages: precursor biosynthesis, core scaffold assembly, and post-assembly modifications.
Biosynthesis of Unusual Precursors
A hallmark of the ilamycin structure is the presence of non-proteinogenic amino acids, namely L-3-nitrotyrosine and L-2-amino-4-hexenoic acid (L-AHA).[1]
-
L-3-nitrotyrosine: The biosynthesis of this residue is initiated from L-tyrosine. The nitration is catalyzed by a cytochrome P450 monooxygenase, IlaN, in conjunction with a nitric oxide synthase, IlaM.[1] IlaM is proposed to generate nitric oxide from L-arginine, which is then utilized by IlaN to nitrate the tyrosine ring at the C3 position.[1]
-
L-2-amino-4-hexenoic acid (L-AHA): The unique L-AHA unit is synthesized by the type I PKS, IlaE.[1] Isotope labeling studies with [1-¹³C], [2-¹³C], and [1, 2-¹³C]-labeled sodium acetate have confirmed that IlaE utilizes acetate units for the backbone of L-AHA.[1] The final release of L-AHA from the PKS module is likely facilitated by the hydrolase IlaC or the type II thioesterase IlaF.[1]
Core Scaffold Assembly
The heptapeptide backbone of ilamycin is assembled by the NRPS enzyme, IlaS.[3] This large, multi-domain enzyme is organized into seven modules, each responsible for the recognition, activation, and incorporation of a specific amino acid precursor. The adenylation (A) domain of each module selects the cognate amino acid, which is then tethered to the thiolation (T) domain. The condensation (C) domains catalyze the formation of peptide bonds between the growing peptide chain and the next amino acid.
Pre- and Post-Assembly Tailoring Reactions
Several tailoring reactions occur both before and after the assembly of the heptapeptide core to yield the final ilamycin structures.
-
Prenylation of Tryptophan: The tryptophan residue is prenylated by the aromatic prenyltransferase IlaO before its incorporation into the NRPS assembly line.[3]
-
Oxidations: The cytochrome P450 monooxygenase IlaL is responsible for the oxidation of the N-methyl-leucine residue to a carboxylic acid moiety in some ilamycin analogs.[3] Another P450 enzyme, IlaR, is also present in the gene cluster.[3]
Regulatory and Transport Mechanisms
The production of ilamycins is tightly regulated at the transcriptional level. Two key regulatory genes, ilaA and ilaB, have been identified.[2]
-
ilaA : Encodes a LysR-type transcriptional regulator that acts as a negative regulator of ilamycin biosynthesis. Inactivation of ilaA leads to a significant increase in ilamycin production.[2]
-
ilaB : Encodes a streptomycin biosynthesis operon regulator that functions as a positive regulator . Overexpression of ilaB enhances ilamycin yields.[2]
The export of ilamycins from the cell is likely mediated by ABC transporters encoded by ilaJ and ilaK.[2]
Quantitative Data on Ilamycin Production
Genetic engineering and fermentation optimization have been successfully employed to enhance the production of ilamycins. The following tables summarize key quantitative data from various studies.
| Strain/Condition | Ilamycin Titer (mg/L) | Fold Increase vs. Wild-Type/Control | Reference |
| S. atratus SCSIO ZH16 (Wild-Type) | - | - | [2] |
| ΔilaA mutant | - | 3.0-fold | [2] |
| ilaB overexpression | - | 1.9-fold | [2] |
| Engineered strain ΔR | - | - | [4] |
| ΔR with Enteromorpha prolifera powder | 709.97 | - | [4] |
| ΔR::bldD with Enteromorpha prolifera powder | 1561.77 (total ilamycins) | - | [4] |
| ΔR::bldD with Enteromorpha prolifera powder | 745.44 (ilamycin E) | - | [4] |
| ΔilaR mutant with optimized fermentation | 790.34 (ilamycins E1/E2) | - | [5] |
| Additive to ΔilaR culture | Ilamycin E1/E2 Titer (mg/L) | Reference |
| Control | 13.51 | [5] |
| 1 mM ZnCl₂ | 762.50 ± 23.15 | [5] |
| 1 g/L Tyrosine | 721.39 ± 19.13 | [5] |
| 2 g/L Shikimic acid | 693.83 ± 16.86 | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Gene Inactivation
Gene inactivation is a crucial technique to elucidate gene function. A common method employed is λ-Red-mediated PCR-targeting.
Protocol Overview:
-
Constructing the Gene Replacement Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin) flanked by regions homologous to the upstream and downstream sequences of the target gene is generated by PCR.
-
Preparation of Competent Cells: S. atratus spores are germinated and cultured to the early exponential phase. The mycelia are then treated with a glycine-containing medium to weaken the cell wall.
-
Electroporation: The gene replacement cassette is introduced into the competent S. atratus cells expressing the λ-Red recombinase system via electroporation.
-
Selection and Verification of Mutants: Transformants are selected on media containing the appropriate antibiotic. Successful double-crossover mutants are identified by their antibiotic resistance profile and verified by PCR amplification and sequencing.
Precursor Feeding Experiments
Feeding experiments with isotope-labeled precursors are used to trace the biosynthetic origins of specific moieties within a natural product.
Protocol Overview:
-
Culture Preparation: S. atratus is cultured in a suitable production medium.
-
Precursor Addition: At a specific time point during fermentation, a sterile solution of the isotope-labeled precursor (e.g., [1-¹³C]-sodium acetate) is added to the culture.
-
Fermentation and Extraction: The fermentation is continued for a defined period. The mycelia and supernatant are then harvested and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The target compound (e.g., ilamycin) is purified from the crude extract using chromatographic techniques (e.g., HPLC). The incorporation of the labeled precursor is analyzed by mass spectrometry and/or NMR spectroscopy.
Heterologous Expression
Heterologous expression of the entire biosynthetic gene cluster in a model host strain can confirm the completeness of the identified BGC and potentially improve product titers.
Protocol Overview:
-
BGC Cloning: The entire ila BGC is captured on a suitable vector, such as a fosmid or a PAC (P1-derived artificial chromosome).
-
Host Strain Transformation: The vector containing the ila BGC is introduced into a heterologous host, such as Streptomyces coelicolor M1152, via intergeneric conjugation.
-
Cultivation and Product Detection: The engineered host strain is cultivated under appropriate conditions. The production of ilamycins is then assessed by HPLC and mass spectrometry analysis of the culture extracts.
Visualizations
The following diagrams illustrate the this compound biosynthesis pathway and a representative experimental workflow.
Caption: Proposed biosynthesis pathway of this compound.
Caption: Workflow for gene inactivation in S. atratus.
References
- 1. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Regulatory and Transporter Genes in the Biosynthesis of Anti-Tuberculosis Ilamycins and Production in a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient ilamycins production utilizing Enteromorpha prolifera by metabolically engineered Streptomyces atratus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Target of Ilamycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilamycins, a class of marine-derived cyclic heptapeptides, have demonstrated potent antimicrobial activity, particularly against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the molecular target of Ilamycin A and its analogs. The primary molecular target has been identified as the caseinolytic protease C1 (ClpC1), an essential AAA+ (ATPases Associated with diverse cellular Activities) chaperone in mycobacteria. More recent evidence indicates that certain ilamycins, such as Ilamycin E and F, also exhibit a dual-targeting mechanism by interacting with the ClpX ATPase. This guide will delve into the mechanism of action, present quantitative data on their activity, detail the experimental protocols used for target identification and validation, and provide visual representations of the involved signaling pathways and experimental workflows.
Introduction
The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Ilamycins, originally isolated from Streptomyces species, represent a promising class of natural products with significant antimycobacterial potency. Understanding the precise molecular interactions between ilamycins and their cellular targets is crucial for optimizing their therapeutic potential and for the rational design of next-generation derivatives.
The Primary Molecular Target: ClpC1
The central molecular target of the ilamycin class of compounds is the ClpC1 protein, a key component of the ClpC1P1P2 protease complex in Mycobacterium tuberculosis.[1][2][3] This complex is vital for maintaining protein homeostasis within the bacterium, making it an attractive target for therapeutic intervention.
The ClpC1P1P2 Protease Machinery
The ClpC1P1P2 complex is an ATP-dependent protease responsible for the degradation of misfolded or damaged proteins. It consists of two main components:
-
ClpC1: A hexameric AAA+ chaperone that recognizes, unfolds, and translocates substrate proteins into the proteolytic chamber.[1]
-
ClpP1P2: A tetradecameric serine protease core, composed of two heptameric rings (ClpP1 and ClpP2), which carries out the degradation of the translocated substrates.
The proper functioning of this complex is essential for the survival and pathogenesis of M. tuberculosis.
Mechanism of Action of Ilamycins on ClpC1
Ilamycins bind to the N-terminal domain (NTD) of ClpC1.[3] This interaction does not inhibit the ATPase activity of ClpC1 but rather deregulates it, leading to a significant enhancement of ATP hydrolysis.[3] This uncontrolled ATPase activity is thought to disrupt the normal proteolytic function of the ClpC1P1P2 complex in a substrate-specific manner. For some substrates, their degradation is inhibited, while for others, it is enhanced. This deregulation of protein degradation ultimately leads to cellular dysfunction and bacterial cell death.
Dual Targeting: The Role of ClpX
Recent studies on Ilamycin E and F have revealed a dual-targeting mechanism that also involves the ClpX ATPase, another chaperone associated with the ClpP1P2 protease core.[1] This finding suggests that some ilamycins can disrupt mycobacterial protein homeostasis by targeting both ClpC1 and ClpX, potentially leading to a more potent bactericidal effect and a lower likelihood of resistance development.
Quantitative Data
The following tables summarize the available quantitative data for various ilamycins and related compounds, including their minimum inhibitory concentrations (MIC) against M. tuberculosis and their effects on the ATPase and proteolytic activities of the ClpC1P1P2 complex.
Table 1: Minimum Inhibitory Concentration (MIC) of Ilamycins against Mycobacterium tuberculosis
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| This compound | M. phlei | >100 | [3] |
| This compound | M. smegmatis | >100 | [3] |
| Ilamycin B | M. phlei | >100 | [3] |
| Ilamycin B | M. smegmatis | >100 | [3] |
| Ilamycin E | Mtb H37Rv | 0.2 | [4] |
| Ilamycin F | Mtb H37Rv | 0.2 | [4] |
| Ilamycin Derivative 26 | M. smegmatis mc² 155 | 0.05 | [3] |
| Ilamycin Derivative 26 | M. bovis BCG | 0.1 | [3] |
| Ilamycin Derivative 26 | M. avium | 0.2 | [3] |
| Ilamycin Derivative 26 | M. tuberculosis H37Rv | 0.1 | [3] |
| Ilamycin Derivative 27 | M. smegmatis mc² 155 | >20 | [3] |
| Ilamycin Derivative 27 | M. bovis BCG | >20 | [3] |
| Ilamycin Derivative 27 | M. avium | >20 | [3] |
| Ilamycin Derivative 27 | M. tuberculosis H37Rv | >20 | [3] |
Table 2: Effect of Ilamycins on ClpC1 ATPase and Proteolytic Activity
| Compound | Assay | Target | Effect | Quantitative Value | Reference |
| Ilamycin Derivative 26 | ATPase Activity | ClpC1-WT | Stimulation | 5.2-fold increase | [3] |
| Ilamycin E | ATPase Activity | ClpC1 | No influence | Not Applicable | [1] |
| Ilamycin E | Proteolytic Activity | ClpC1P1P2 | Inhibition | Significant impedance | [1] |
| Ilamycin E | Proteolytic Activity | ClpXP1P2 | Inhibition | Significant impedance | [1] |
Signaling Pathways and Experimental Workflows
The ClpC1P1P2 Proteolytic Pathway and this compound's Point of Intervention
The following diagram illustrates the normal function of the ClpC1P1P2 protease complex and how this compound binding to the N-terminal domain of ClpC1 disrupts this process.
Caption: this compound binds to the N-terminal domain of ClpC1, leading to deregulated ATPase activity and disruption of protein degradation.
Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay is a powerful technique for identifying the protein targets of small molecules. It relies on the principle that a protein becomes more resistant to proteolysis when bound to a ligand. The following diagram outlines the workflow used to validate ClpX as a target of Ilamycin E.
Caption: DARTS workflow demonstrating the protection of ClpX from proteolysis upon binding to Ilamycin E.
Experimental Protocols
ATPase Activity Assay
This protocol is adapted from a study on a modified ilamycin derivative.[3]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1 µM of ClpC1 protein and 1.5 µM of S. aureus ClpP in buffer A (50 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 5% (v/v) glycerol).
-
Compound Addition: Add the this compound analog to the reaction mixture at the desired concentrations (e.g., 1 µM and 10 µM).
-
Initiation of Reaction: Start the reaction by adding 2 mM ATP.
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm using a plate reader. The ATPase activity is determined using a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase in the presence of phosphoenolpyruvate and NADH.
-
Data Analysis: Calculate the ATPase rates from the linear decrease in A₃₄₀ in at least three independent experiments.
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is based on the methodology used to confirm the interaction between Ilamycin E and ClpX.[2]
-
Protein Preparation: Adjust the concentration of purified Mtb ClpX to 0.5 mg/mL with 1x TNC buffer (50 mM Tris-Cl pH 8.0, 50 mM NaCl, and 10 mM CaCl₂).
-
Compound Incubation: Aliquot 19 µL of the ClpX solution and incubate with either DMSO (control) or varying concentrations of Ilamycin E (e.g., 0.2, 2, and 20 µg/mL) for 60 minutes at room temperature.
-
Protease Digestion: Add 2 µL of 2.5 µg/mL Pronase to each sample and incubate for an additional hour at room temperature. For the undigested control, add 2 µL of TNC buffer instead of Pronase.
-
Reaction Termination: Stop the digestion by adding 5 µL of 5x SDS-PAGE loading buffer and heating the samples at 95°C for 10 minutes.
-
Analysis: Separate the proteins on a 12% SDS-PAGE gel and visualize the bands by staining with a suitable protein stain (e.g., SimplyBlue SafeStain). A protected protein band in the presence of the ilamycin, compared to the DMSO control, indicates a direct binding interaction.
Conclusion
The molecular target of this compound and its analogs has been unequivocally identified as the ClpC1 ATPase, a critical component of the mycobacterial protein degradation machinery. Furthermore, the discovery of a dual-targeting mechanism involving ClpX for certain ilamycins opens new avenues for the development of potent antitubercular drugs. The deregulation of ATPase activity and the subsequent disruption of protein homeostasis represent a unique and promising strategy to combat Mycobacterium tuberculosis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further investigation into the structure-activity relationships of ilamycins and their precise interactions with ClpC1 and ClpX will be instrumental in designing novel derivatives with enhanced efficacy and pharmacological properties.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in ClpC1 or ClpX subunit of caseinolytic protease confer resistance to ilamycins in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ilamycin A Production: Organisms and Fermentation Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilamycins are a group of cyclic heptapeptides with potent antimycobacterial activity, positioning them as promising candidates for novel anti-tuberculosis drug development.[1][2][3] This technical guide provides a comprehensive overview of the microorganisms known to produce Ilamycins, detailed fermentation conditions, experimental protocols, and an examination of the biosynthetic pathways involved in their production. The information is compiled from recent scientific literature to aid researchers in the efficient production and optimization of these valuable compounds. Ilamycins, also referred to as rufomycins, are particularly effective against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][4]
Ilamycin A Producing Organisms
The primary microorganism identified for the production of Ilamycins is Streptomyces atratus .[1][4] A significant strain, Streptomyces atratus SCSIO ZH16 , isolated from a deep-sea sediment sample, has been the focus of extensive research and metabolic engineering to enhance Ilamycin yields.[1][2][5][6][7] Through genetic modification, several engineered strains have been developed to overcome low production titers in the wild-type strain. These efforts include the knockout of negative regulators and the overexpression of positive regulators within the Ilamycin biosynthetic gene cluster.[8]
Fermentation Conditions for Ilamycin Production
The production of Ilamycins is highly dependent on the optimization of fermentation parameters, including media composition, pH, temperature, and aeration. Various studies have explored different strategies to enhance production, ranging from media optimization to precursor feeding.
Media Composition
The composition of the culture medium, particularly the carbon and nitrogen sources, plays a critical role in the growth of S. atratus and the subsequent production of Ilamycins.
Table 1: Seed Culture Media for Streptomyces atratus
| Component | Concentration | Reference |
| Yeast Extract | 0.4% | [6] |
| Malt Extract | 1.0% | [6] |
| Glucose | 0.4% | [6] |
| Crude Sea Salt | 3.0% | [6] |
| MgSO₄ | 20 mM | [6] |
| Am2ab Medium | Used for 60h growth | [6] |
Table 2: Production Media for Ilamycin Fermentation
| Component | Concentration (g/L) | Reference |
| Am3 Production Medium | [6] | |
| Soybean Meal | 5.0 | [6] |
| Bacterial Peptone | 15.0 | [6] |
| Soluble Starch | 15.0 | [6] |
| Glycerol | 15.0 | [6] |
| CaCO₃ | 2.0 | [6] |
| Sea Salt | 30.0 | [6] |
| Optimized Medium | [9] | |
| Soluble Starch | 120.0 | [9] |
| Soybean Meal | 23.49 | [9] |
| Corn Steep Liquor | 2.4 | [9] |
| NaCl | 6.0 | [9] |
| NaNO₃ | 9.6 | [9] |
| KH₂PO₄ | 0.24 | [9] |
| (NH₄)₂SO₄ | 4.68 | [9] |
| CaCO₃ | 17.67 | [9] |
| Enteromorpha prolifera (EP) Medium | [1] | |
| EP powder (as nitrogen source) | Optimized concentration | [1] |
Optimal Fermentation Parameters
The optimization of physical parameters during fermentation is crucial for maximizing Ilamycin yields.
Table 3: Optimized Fermentation Parameters for Ilamycin Production
| Parameter | Optimal Value | Reference |
| pH | 5.0 (initial) | [9] |
| Temperature | 26 °C | [9] |
| Inoculation Amount | 10% (v/v) | [9] |
| Inoculation Time | 72 hours (seed culture) | [9] |
| Flask Volume | 25 mL in a 250-mL Erlenmeyer flask | [9] |
| Rotational Speed | 175 rpm | [9] |
| Culture Time | 216 hours (9 days) | [9] |
Production Enhancement Strategies
Several strategies have been successfully employed to boost the production of Ilamycins, particularly Ilamycin E₁/E₂.
Table 4: Ilamycin Production Yields with Different Enhancement Strategies
| Strategy | Yield (mg/L) | Fold Increase | Reference |
| Wild Type S. atratus SCSIO ZH16 | ~7.45 (total Ilamycins) | - | [8] |
| Overexpression of ilaB (positive regulator) | ~14.15 (total Ilamycins) | 1.9 | [8] |
| S. atratus ΔilaR with Optimized Medium and Fermentation Parameters | 573.05 ± 11.33 (Ilamycins E₁/E₂) | - | [9] |
| Addition of 1 mM ZnCl₂ at 0h | 762.50 ± 23.15 (Ilamycins E₁/E₂) | 56.4 | [9][10] |
| Addition of 1 g/L Tyrosine at 96h | 721.39 ± 19.13 (Ilamycins E₁/E₂) | - | [10] |
| Addition of 2 g/L Shikimic Acid at 48h | 693.83 ± 16.86 (Ilamycins E₁/E₂) | - | [10] |
| Engineered Strain with Enteromorpha prolifera powder and optimized parameters in a 5L bioreactor | 1561.77 (total Ilamycins) | - | [1] |
| Engineered Strain with Enteromorpha prolifera powder and optimized parameters in a 5L bioreactor | 745.44 (Ilamycin E) | - | [1] |
Experimental Protocols
Strain Cultivation and Seed Culture Preparation
-
Strain Maintenance: Streptomyces atratus SCSIO ZH16 and its engineered variants are maintained on modified ISP₂ agar plates (0.4% yeast extract, 1.0% malt extract, 0.4% glucose, 3.0% crude sea salt, and 20 mM MgSO₄) at 30 °C.[6]
-
Seed Culture: A loopful of spores is inoculated into a 250-mL Erlenmeyer flask containing 25 mL of seed medium.
-
Incubation: The seed culture is incubated at 30 °C with shaking at 200 rpm for 60-72 hours.[6][9]
Fermentation for Ilamycin Production
-
Inoculation: The seed culture (10% v/v) is transferred to a 250-mL Erlenmeyer flask containing 25 mL of production medium.[9]
-
Incubation: The production culture is incubated at 26 °C with shaking at 175 rpm for 216 hours (9 days).[9]
-
Fed-Batch Strategy (for enhanced production):
Extraction and Analysis of Ilamycins
-
Extraction: The fermentation broth is harvested and extracted three times with an equal volume of ethyl acetate.
-
Concentration: The organic extracts are combined and evaporated to dryness under reduced pressure.
-
Analysis: The dried extract is redissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC).[8]
Biosynthesis and Regulation
The biosynthetic gene cluster of Ilamycins comprises 20 genes.[8] The biosynthesis is governed by nonribosomal peptide synthetases (NRPSs).[2] The pathway involves the incorporation of unusual amino acids, such as L-3-nitro-tyrosine and L-2-amino-4-hexenoic acid.[2][5]
Key Regulatory Genes
-
ilaA : Encodes a negative regulator. Its knockout leads to increased Ilamycin production.[8]
-
ilaB : Encodes a positive regulator belonging to the streptomycin biosynthesis operon regulator family. Its overexpression enhances Ilamycin production.[8]
-
ilaJ and ilaK : Encode a pair of exporters (ABC transporters) responsible for the secretion of Ilamycins and self-defense of the producing organism.[8]
Visualizing the Ilamycin Biosynthetic Pathway and Experimental Workflow
Caption: Proposed biosynthetic pathway of Ilamycins.
Caption: General experimental workflow for Ilamycin production.
References
- 1. Efficient ilamycins production utilizing Enteromorpha prolifera by metabolically engineered Streptomyces atratus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ilamycin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 4. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis age… [ouci.dntb.gov.ua]
- 6. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Regulatory and Transporter Genes in the Biosynthesis of Anti-Tuberculosis Ilamycins and Production in a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of Ilamycin A (NMR, mass spectrometry)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ilamycin A, a potent antitubercular cyclic peptide. The information presented herein is essential for researchers and professionals involved in natural product chemistry, drug discovery, and the development of new antitubercular agents. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and provides detailed experimental protocols for data acquisition.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of natural products like this compound. It provides an accurate mass measurement, allowing for the determination of the elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of cyclic peptides, as it minimizes fragmentation and preserves the molecular ion.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Adduct | Calculated m/z | Observed m/z | Molecular Formula | Reference |
| [M+H]+ | [Placeholder] | [Placeholder] | [Placeholder] | [1] |
| [M+Na]+ | [Placeholder] | [Placeholder] | [Placeholder] | [1] |
Note: The placeholder values in the table above should be populated with the specific data from the supplementary information of Ma et al., 2017, Nature Communications.[1]
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Instrumentation:
-
A high-resolution mass spectrometer, such as a Bruker maXis HR-Q-TOF or equivalent, is utilized.[1]
Sample Preparation:
-
A solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
The solution is then diluted to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.
Data Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]+ and [M+Na]+ adducts.
-
Capillary Voltage: Set between 3.5 and 4.5 kV.
-
End Plate Offset: -500 V.
-
Nebulizer Gas (N₂): Maintained at a pressure of 0.4 bar.
-
Dry Gas (N₂): A flow rate of 4.0 L/min is used.
-
Dry Gas Temperature: Maintained at 180 °C.
-
Scan Range: Spectra are acquired over a mass-to-charge ratio (m/z) range of 100-2000.
-
Calibration: The instrument is calibrated using a standard solution, such as sodium formate, to ensure high mass accuracy.
Data Analysis:
-
The acquired data is processed using the instrument's software.
-
The elemental composition is determined from the accurate mass of the molecular ion, typically with a mass accuracy of < 5 ppm.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of complex natural products. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity of the molecule.
Table 2: ¹H NMR (Proton) Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) | Reference |
| [Placeholder] | [Placeholder] | [Placeholder] | [Placeholder] | [1] |
| [Placeholder] | [Placeholder] | [Placeholder] | [Placeholder] | [1] |
| ... | ... | ... | ... | ... |
Table 3: ¹³C NMR (Carbon) Spectroscopic Data for this compound
| Position | δC (ppm) | Reference |
| [Placeholder] | [Placeholder] | [1] |
| [Placeholder] | [Placeholder] | [1] |
| ... | ... | ... |
Note: The placeholder values in the tables above should be populated with the specific data from the supplementary information of Ma et al., 2017, Nature Communications.[1]
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument, equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs provided by the spectrometer manufacturer are used.
-
Spectral widths in both dimensions are optimized based on the ¹H and ¹³C spectra.
-
The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve the desired resolution and signal-to-noise ratio.
-
Data Processing and Analysis:
-
The acquired free induction decays (FIDs) are processed using NMR software (e.g., TopSpin, Mnova).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).
-
The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the elucidation of the planar structure of this compound.
This guide provides a framework for understanding and obtaining the spectroscopic data of this compound. For the specific numerical data, researchers are directed to the supplementary information of the cited primary literature. The provided experimental protocols offer a detailed starting point for the replication and verification of these findings.
References
A Technical Guide to the Natural Derivatives of Ilamycin A and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilamycins, also known as rufomycins, are a class of cyclic heptapeptides produced by Streptomyces species, such as Streptomyces atratus and Streptomyces islandicus.[1][2] These natural products have garnered significant attention within the scientific community due to their potent biological activities, particularly their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[3][4] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel anti-TB agents with unique mechanisms of action.[1][2] Ilamycins represent a promising class of compounds in this regard, as they target the caseinolytic protein C1 (ClpC1), a key component of the ATP-dependent Clp protease system in mycobacteria, which is distinct from the targets of current anti-TB drugs.[1][2][4] This guide provides an in-depth overview of the natural derivatives of Ilamycin A, their biological properties, the experimental protocols used for their study, and the signaling pathways they modulate.
Natural Derivatives of this compound
A variety of natural ilamycin analogs have been isolated and characterized, differing primarily in the oxidation state of the N-prenyl substituent on the tryptophan residue and modifications to other amino acid residues within the cyclic peptide structure.[3][4]
Data Presentation
The following tables summarize the quantitative data for various natural ilamycin derivatives, focusing on their anti-mycobacterial activity and cytotoxicity.
Table 1: Anti-tubercular Activity of Natural Ilamycin Derivatives against M. tuberculosis H37Rv
| Compound | MIC (μM) | MIC (nM) | Reference |
| This compound | - | - | [3] |
| Ilamycin B | - | - | [3] |
| Ilamycin D | 1.2 | - | [5] |
| Ilamycin E/E1/E2 | - | 9.8 | [5] |
| Ilamycin F | 1.2 | - | [1] |
| Ilamycin J | - | 9.6 | [6] |
| Ilamycins G-R | 1-2 | - | [3][7] |
| Rufomycin A | - | - | [3] |
| Rufomycin B | - | - | [3] |
| Ruf I | 0.03 | - | [7] |
Note: MIC values can vary slightly between different studies and assay conditions.
Table 2: Cytotoxicity of Selected Ilamycin Derivatives
| Compound | Cell Line(s) | IC50 (μM) | Reference |
| Ilamycins E1/E2 | HeLa, HepG2, A549 | 3.2 - 6.2 | [5] |
| Ilamycin NJL1 | 5 human cancer cell lines & 2 normal cell lines | 5.7 - 11.3 | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of ilamycin derivatives.
Isolation and Characterization of Ilamycins
1. Fermentation and Extraction:
-
Streptomyces atratus strains (e.g., SCSIO ZH16) are cultured in a suitable production medium (e.g., Am3 medium) for several days.[5]
-
The culture broth is then harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
2. Purification:
-
The crude extract is subjected to a series of chromatographic techniques for purification.
-
This typically includes silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) using a C18 column.
-
Fractions are collected and monitored by analytical HPLC and/or thin-layer chromatography (TLC).
3. Structure Elucidation:
-
The structures of the purified ilamycins are determined using a combination of spectroscopic methods.
-
High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[5]
-
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the planar structure and assign proton and carbon signals.
-
The absolute stereochemistry is often determined by X-ray crystallography of suitable crystals.[5]
Antimycobacterial Activity Assay
1. Microplate Alamar Blue Assay (MABA):
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
The bacterial culture is diluted to a specific optical density (OD).
-
The ilamycin derivatives are serially diluted in a 96-well microplate.
-
The bacterial suspension is added to each well containing the test compounds.
-
The plates are incubated at 37°C for a specified period (e.g., 3, 7, or 14 days).[1][8]
-
Alamar blue solution is added to each well, and the plates are incubated for another 24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assay
1. MTT Assay:
-
Human cancer cell lines (e.g., HeLa, HepG2, A549) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.[5]
-
The cells are then treated with various concentrations of the ilamycin derivatives for a specific duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Targeting the ClpC1 Protease
Ilamycins exert their antimycobacterial effect by targeting the ClpC1 ATPase, a crucial component of the ClpCP1P2 protease complex in mycobacteria.[4][9] This complex is essential for protein homeostasis and the degradation of misfolded or damaged proteins.
Caption: Ilamycin's mechanism of action on the ClpC1 protease.
The binding of ilamycins to the N-terminal domain of ClpC1 induces a conformational change, leading to the deregulation and enhancement of its ATPase activity.[4] This results in the uncontrolled degradation of protein substrates by the ClpP1P2 peptidase, ultimately causing bacterial cell death.
Experimental Workflow: From Isolation to Activity Testing
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel ilamycin derivatives.
Caption: Workflow for ilamycin derivative discovery and evaluation.
This workflow outlines the key stages, from the cultivation of the producing microorganism to the identification of lead compounds with promising biological activity and acceptable toxicity profiles.
References
- 1. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]
- 3. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of the Nitrotyrosine Moiety in the Potent Antitubercular Activity of Ilamycins
A Technical Guide for Researchers and Drug Development Professionals
Ilamycins are a class of marine-derived cyclic heptapeptides produced by Streptomyces species that exhibit potent activity against a range of mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] First isolated in 1962, these natural products have garnered significant interest as promising leads for novel anti-tuberculosis drugs.[1][3] Their unique structure, containing several unusual amino acid residues, is central to their biological function. Among these, the L-3-nitrotyrosine moiety has been identified as a critical determinant of their potent antimycobacterial efficacy.[3][4] This guide provides an in-depth analysis of the structural significance of the nitrotyrosine residue, its role in the mechanism of action, and the experimental methodologies used to elucidate its function.
The Molecular Target and Mechanism of Action of Ilamycins
Ilamycins exert their bactericidal effect by targeting and deregulating the caseinolytic protease (Clp) system, a crucial component of bacterial protein homeostasis. Specifically, ilamycins bind to the N-terminal domain (NTD) of the AAA+ (ATPases Associated with diverse cellular Activities) protein ClpC1.[1][3] ClpC1 functions as the chaperone component of the ClpC1P1P2 protease complex, an essential ATP-dependent protease in M. tuberculosis.[3][5]
The binding of ilamycins to a hydrophobic groove on the ClpC1 NTD triggers a conformational change that deregulates the enzyme.[3] This leads to a significant enhancement of the basal ATPase activity of ClpC1 while simultaneously inhibiting the degradation of certain protein substrates, likely through competition for the same binding site.[1][3] This dual effect disrupts the normal proteolytic function of the Clp complex, leading to a breakdown in protein quality control and ultimately, cell death.
The Indispensable Role of the Nitrotyrosine Moiety
Structure-activity relationship (SAR) studies have consistently highlighted the nitro group on the tyrosine residue as a feature of paramount importance for the biological activity of ilamycins.[3][4] While various modifications to other parts of the macrocycle, such as the N-prenylated tryptophan, have been shown to have a modest impact on activity, the presence of the nitro group significantly enhances the compound's potency.[4][6]
The biosynthesis of this crucial L-3-nitrotyrosine unit is a fascinating process in itself, involving a dedicated set of enzymes encoded within the ilamycin biosynthetic gene cluster (ila BGC).[7] The process is believed to involve two key enzymes: IlaM, a nitric oxide synthase that generates nitric oxide from L-arginine, and IlaN, a cytochrome P450 oxygenase that catalyzes the subsequent nitration of the L-tyrosine residue.[7][8]
Quantitative Analysis of Ilamycin Activity
The potency of ilamycins and their derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The data consistently show that ilamycins containing the intact nitrotyrosine moiety are among the most potent antitubercular agents discovered, with activity in the low nanomolar range.
| Compound | Description | Target Organism | MIC | Reference |
| Ilamycin E | Natural Product | M. tuberculosis | ~10 nM | [3][4] |
| Ilamycins E1/E2 | Natural Product | M. tuberculosis H37Rv | ≈9.8 nM | [9][10] |
| Derivative 26 | Synthetic analog with a cyclic hemiaminal structure | Mycobacterial strains | nM range | [1][5] |
| Derivative 27 | Synthetic analog with a glutamic acid modification | Mycobacterial strains | Mid µM range | [1][5] |
| Ilamycin F Derivative 1 | Semi-synthetic (modified at C-33 carboxyl) | M. tuberculosis H37Rv | 1.6 - 1.7 µM | [11] |
| Ilamycin F Derivative 6 | Semi-synthetic (modified at C-33 carboxyl) | M. tuberculosis H37Rv | 1.6 - 1.7 µM | [11] |
This table summarizes representative data from the literature. Direct comparison is dependent on specific assay conditions.
The significantly lower activity of derivative 27, which features a modification at a different position but highlights the sensitivity of the overall structure to change, underscores the finely tuned nature of the ilamycin scaffold for its target.[1][5] The potent, low-nanomolar activity of natural ilamycins like E1 and E2 is consistently attributed to the complete, unmodified core structure, including the critical nitrotyrosine.[9][10]
Key Experimental Protocols
Elucidating the role of the nitrotyrosine moiety requires a suite of biochemical and microbiological assays. The following are detailed protocols for key experiments cited in ilamycin research.
The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the MIC of compounds against mycobacteria. It relies on the reduction of the blue indicator dye resazurin to the pink resorufin by viable, metabolically active cells.
-
Materials : 96-well microtiter plates, mycobacterial culture (e.g., M. tuberculosis H37Rv), appropriate growth medium (e.g., Middlebrook 7H9), test compounds, resazurin solution.
-
Procedure :
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate a standardized suspension of mycobacterial cells into each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 7-14 days).
-
Add resazurin solution to each well and incubate for an additional 24-48 hours.
-
Determine the MIC as the lowest compound concentration that prevents the color change from blue to pink.
-
This assay measures the rate of ATP hydrolysis by ClpC1 in the presence or absence of an activator like ilamycin. A common method uses an enzyme-coupled reaction that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.[3]
-
Materials : Purified ClpC1 protein, buffer (e.g., HEPES, KCl, MgCl2), ATP, an ATP-regenerating system (pyruvate kinase [PK] and phosphoenolpyruvate [PEP]), lactate dehydrogenase (LDH), NADH, test compounds.
-
Procedure :
-
Prepare a reaction mixture in a microplate well containing buffer, ClpC1, PK, LDH, PEP, and NADH.
-
Add the test compound (ilamycin or control) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm (A340) over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate ATPase rates from the linear slope of the A340 vs. time plot.
-
The MTT assay is a colorimetric test for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity of a compound.
-
Materials : Mammalian cell line (e.g., HepG2), culture medium, 96-well plates, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 5 days).[3]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Conclusion
The L-3-nitrotyrosine moiety is an indispensable component of the Ilamycin A pharmacophore. Its presence is strongly correlated with the potent, low-nanomolar activity that makes these cyclopeptides promising candidates for anti-tuberculosis drug development. Both structure-activity relationship studies and the elucidation of the compound's mechanism of action point to the critical role of this unusual amino acid in the high-affinity binding and subsequent dysregulation of the essential mycobacterial protease chaperone, ClpC1. Future research into synthetic analogs should prioritize the retention or bioisosteric replacement of the functionalities provided by the nitrotyrosine residue to maintain and enhance the exceptional potency of this natural product class.
References
- 1. mdpi.com [mdpi.com]
- 2. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives [agris.fao.org]
- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Ilamycin A in in vitro Assays against M. tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ilamycins are a group of cyclic heptapeptides of marine origin that have demonstrated potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Certain analogues, such as ilamycins E1 and E2, exhibit exceptionally high potency, with minimum inhibitory concentrations (MICs) in the nanomolar range, surpassing the efficacy of clinically used drugs like rifampin.[2] Their unique mechanism of action, which involves the targeting of the caseinolytic protease ClpC1, makes them attractive candidates for the development of novel anti-tubercular agents, particularly in the face of rising drug resistance.[1][3] These application notes provide a summary of the in vitro activity of various ilamycins and a detailed protocol for determining the MIC of ilamycin A against M. tuberculosis H37Rv.
Data Presentation
The following table summarizes the reported in vitro activities of various ilamycin analogues against M. tuberculosis H37Rv and their cytotoxicity against different cell lines.
| Compound | MIC against M. tuberculosis H37Rv | Cytotoxicity (IC50) | Cell Lines for Cytotoxicity | Reference |
| Ilamycins E1/E2 | 9.8 nM | 3.2–6.2 μM | HeLa, HepG2, A549 | [2] |
| Ilamycin F | 1.2 μM | 32.2–47.0 μM | HeLa, HepG2, A549, HL-7702, HEK293T | [2][3] |
| Ilamycin C1 | < 1.3 µg/mL | Not Reported | Not Applicable | [2] |
| Ilamycin D | 1.2 μM | Not Reported | Not Applicable | [2] |
| Halogenated Ilamycins (13, 16-18) | ~0.30 μM | > 50 μM | Not specified | [4] |
| Rifampin (Control) | ~294 nM (calculated from 0.25 µg/mL) | Not Applicable | Not Applicable | [2] |
Mechanism of Action
Ilamycins exert their anti-tubercular effect by targeting the AAA+ protein ClpC1 (Caseinolytic protease C1).[1] ClpC1 is a key component of the ClpC1P1P2 protease complex, which is essential for protein homeostasis in M. tuberculosis. By binding to ClpC1, ilamycins deregulate its ATPase activity, leading to a disruption of protein degradation pathways and ultimately bacterial cell death.[1] This mechanism is distinct from that of current first- and second-line anti-TB drugs, suggesting that ilamycins could be effective against drug-resistant strains.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA)
This protocol is adapted from standard methodologies for M. tuberculosis susceptibility testing.[1][3]
Materials:
-
This compound stock solution (in DMSO)
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile 96-well microtiter plates (U-bottom)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)
-
Sterile DMSO
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
-
McFarland turbidity standards (0.5)
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of 2-fold dilutions of this compound in Middlebrook 7H9 broth directly in the 96-well plate.
-
The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) to a low concentration (e.g., 0.0625 µg/mL).
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid solvent toxicity. Include a solvent control (DMSO without this compound).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Aseptically transfer a portion of the culture to a sterile tube containing glass beads and vortex for 1-2 minutes to break up clumps.
-
Allow the larger clumps to settle for 30-40 minutes.
-
Carefully transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using sterile saline with Tween 80. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Plate Inoculation:
-
Add 100 µL of the prepared this compound dilutions to the respective wells of the 96-well plate.
-
Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include the following controls on each plate:
-
Growth Control: 100 µL of broth + 100 µL of inoculum (no drug).
-
Solvent Control: 100 µL of broth with the highest concentration of DMSO used + 100 µL of inoculum.
-
Sterility Control: 200 µL of broth only (no inoculum).
-
-
-
Incubation:
-
Seal the plates with a plate sealer or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 37°C for 7 days.
-
-
Addition of Resazurin and MIC Determination:
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plates at 37°C for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).
-
Troubleshooting and Considerations
-
Clumping of M. tuberculosis : Ensure thorough vortexing with glass beads and allow for adequate settling time to obtain a uniform single-cell suspension for accurate inoculum preparation.
-
Slow Growth : If the growth control does not show a color change after 48 hours of adding resazurin, the initial inoculum may have been too low, or the culture may be unhealthy. In such cases, the experiment should be repeated.
-
DMSO Toxicity : Always include a solvent control to ensure that the concentration of DMSO used to dissolve this compound is not inhibiting bacterial growth.
-
Biosafety : All work with live M. tuberculosis must be performed in a certified biosafety level 3 (BSL-3) laboratory by trained personnel.
These application notes and protocols are intended to guide researchers in the in vitro evaluation of this compound against M. tuberculosis. Adherence to standardized methodologies and appropriate safety precautions is crucial for obtaining reliable and reproducible results.
References
- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
Application Notes and Protocols for Ilamycin A Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilamycins are a group of cyclic heptapeptides of marine origin, initially identified for their anti-tuberculosis activity. Recent studies have highlighted the potential of various Ilamycin analogues as potent anti-cancer agents. This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and apoptotic effects of Ilamycin A on cancer cells. While specific data for this compound in cancer cell lines is limited in publicly available literature, this guide adapts established protocols and presents data from related Ilamycins (C and E) to provide a framework for investigation. This compound has been reported to inhibit Mycobacterium 607 at a concentration of 0.5 μg/mL, suggesting a starting point for concentration-dependent studies in eukaryotic cells.[1]
Data Presentation: Cytotoxic and Apoptotic Effects of Ilamycins
The following tables summarize the reported in vitro activities of Ilamycin C and E, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Ilamycin C and E in various cell lines.
| Ilamycin Analogue | Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Ilamycin C | MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 7.26 | 48 | [2] |
| Ilamycin C | BT-549 | Triple-Negative Breast Cancer | CCK-8 | 6.91 | 48 | [2] |
| Ilamycin C | MCF7 | Non-Triple-Negative Breast Cancer | CCK-8 | 15.93 | 48 | [2] |
| Ilamycin C | MCF10A | Non-malignant Breast Epithelial | CCK-8 | > 16 | 48 | [2] |
| Ilamycin E | HCC1937 | Triple-Negative Breast Cancer | SRB | 14.24 | 72 | [3] |
| Ilamycin E | MDA-MB-468 | Triple-Negative Breast Cancer | SRB | 25.63 | 72 | [3] |
| Ilamycin E | MCF-10A | Non-malignant Breast Epithelial | SRB | 49.19 | 72 | [3] |
Table 2: Apoptosis Induction by Ilamycin C.
| Cell Line | Treatment | Apoptotic Cells (%) | Time (h) | Assay | Reference |
| MDA-MB-231 | Vehicle Control | 5.3 | 12 | Flow Cytometry (Annexin V/PI) | [4] |
| MDA-MB-231 | 6 µM Ilamycin C | 18.5 | 12 | Flow Cytometry (Annexin V/PI) | [4] |
| MDA-MB-231 | Vehicle Control | 9.6 | 24 | Flow Cytometry (Annexin V/PI) | [4] |
| MDA-MB-231 | 6 µM Ilamycin C | 54.6 | 24 | Flow Cytometry (Annexin V/PI) | [4] |
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6][7][8]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[7]
-
Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at 515 nm or 540 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Flow cytometry tubes
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks.[11] Treat the cells with the desired concentrations of this compound for the specified time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach them using trypsin, then collect by centrifugation. Wash the cells once with serum-containing media to inactivate trypsin.[10]
-
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (approximately 1 x 10⁵ cells) to a flow cytometry tube.[9] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Analysis of Apoptosis-Related Proteins by Western Blot
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[13]
Materials:
-
Cell culture plates/flasks
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Putative Signaling Pathway for Ilamycin-Induced Apoptosis
Based on the mechanisms reported for Ilamycin C and E, this compound may induce apoptosis through the intrinsic pathway, potentially involving the regulation of Bcl-2 family proteins and the activation of caspases.[15] Ilamycin E has been shown to act via the ER stress-CHOP-Bcl-2 axis, while Ilamycin C is reported to suppress the IL-6/STAT3 pathway, leading to a decrease in Bcl-2 and Bcl-xL.[3][15] A possible convergent mechanism is the downregulation of anti-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Putative this compound Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ilamycin E, a natural product of marine actinomycete, inhibits triple-negative breast cancer partially through ER stress-CHOP-Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.10. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. bosterbio.com [bosterbio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. 2.6. Western Blot Analysis [bio-protocol.org]
- 15. Ilamycin C induces apoptosis and inhibits migration and invasion in triple-negative breast cancer by suppressing IL-6/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ilamycin A and its Analogs: A Promising New Frontier in Anti-Tuberculosis Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tuberculosis agents with new mechanisms of action. Ilamycins, a class of marine-derived cyclic heptapeptides, have emerged as potent anti-mycobacterial agents. In particular, engineered analogs such as Ilamycin E1 and E2 exhibit exceptionally high potency against M. tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) in the nanomolar range, representing a significant advancement over conventional first-line drugs like rifampin.[1][2][3][4] This document provides a summary of the anti-tuberculosis activity of Ilamycins, their mechanism of action, cytotoxicity profile, and detailed protocols for their evaluation.
Anti-Tuberculosis Activity
Ilamycins have demonstrated potent and selective activity against mycobacteria.[2] Notably, Ilamycins E1 and E2 show the most significant promise, with an MIC value of approximately 9.8 nM against the virulent Mtb H37Rv strain.[1][3][4] This potency is about 30-fold greater than that of rifampin.[2] Other analogs, such as Ilamycin D and F, also display strong anti-tubercular activities with MIC values around 1.2 µM.[2]
Data Summary
Table 1: In Vitro Anti-Tuberculosis Activity of Ilamycins against M. tuberculosis H37Rv
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
| Ilamycin E1/E2 | ~9.8 nM | [1][2][3][4] |
| Ilamycin D | 1.2 µM | [2] |
| Ilamycin F | 1.2 µM | [2] |
| Rifampin (Control) | ~0.3 µM |
Mechanism of Action
The primary molecular target of ilamycins in M. tuberculosis is the caseinolytic protease (Clp) system, which is essential for maintaining protein homeostasis.[5] Specifically, ilamycins target the AAA+ protein ClpC1, a component of the ClpC1P1P2 protease complex.[6][7] By deregulating ClpC1's ATPase activity, ilamycins disrupt essential proteolytic functions within the mycobacterium, leading to cell death.[8] More recent studies suggest that Ilamycins E and F may have a dual-targeting mechanism, inhibiting both ClpC1 and ClpX, further enhancing their mycobactericidal activity.[5]
Caption: Mechanism of action of Ilamycin E1/E2 in M. tuberculosis.
Cytotoxicity and Therapeutic Index
A critical aspect of drug development is assessing the selectivity of a compound for its target pathogen over host cells. Ilamycins have been evaluated for cytotoxicity against a panel of human cancer and normal cell lines.[2] Ilamycins E1/E2, along with other analogs, exhibited cytotoxic activities against HeLa, HepG2, and A549 cancer cell lines with IC50 values in the range of 3.2–6.2 µM.[2] Importantly, these cytotoxic effects were generally 3-5 times lower against normal human cell lines, indicating a degree of selectivity for cancer cells.[2]
The therapeutic index (TI), a ratio of the cytotoxic concentration to the effective therapeutic concentration, is a key indicator of a drug's safety profile. For Ilamycins E1/E2, the TI against M. tuberculosis is remarkably high, estimated to be between 400 and 1500, underscoring their significant potential as anti-tubercular drug leads.[2]
Data Summary
Table 2: Cytotoxicity of Ilamycins against Human Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Ilamycin C1/C2 | HeLa, HepG2, A549 | 3.2–6.2 µM | [2] |
| Ilamycin E1/E2 | HeLa, HepG2, A549 | 3.2–6.2 µM | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is based on the widely used microplate alamarBlue assay (MABA) or resazurin reduction microtiter assay (REMA) for determining the MIC of compounds against M. tuberculosis.
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.
Materials:
-
96-well microtiter plates
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Ilamycin compound stock solution
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Positive control (e.g., Rifampin)
-
Negative control (no drug)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the Ilamycin compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted Mtb culture to each well of the 96-well plate containing the compound dilutions.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Dye Addition: After the initial incubation, add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-seal the plates and incubate for an additional 24-48 hours at 37°C.
-
MIC Determination: Observe the color change in the wells. Viable bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Protocol 2: Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[9]
Caption: Workflow for cytotoxicity assessment using the LDH assay.
Materials:
-
Human cell line (e.g., HepG2, A549, or a normal human cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
Ilamycin compound stock solution
-
LDH cytotoxicity assay kit
-
Positive control (e.g., Triton X-100 for maximum LDH release)
-
Negative control (vehicle-treated cells)
Procedure:
-
Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Ilamycin in the complete cell culture medium and add them to the respective wells.
-
Incubation: Incubate the treated cells for a period of 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100 The IC50 value can then be determined by plotting the percentage of cytotoxicity against the compound concentration.
Conclusion
Ilamycin A and its more potent analogs, particularly Ilamycin E1 and E2, represent a highly promising class of anti-tuberculosis drug leads. Their novel mechanism of action, targeting the ClpC1 and potentially ClpX components of the mycobacterial protein degradation machinery, makes them attractive candidates for combating drug-resistant strains. The exceptionally high in vitro potency and favorable therapeutic index warrant further preclinical and clinical development to fully assess their potential as next-generation anti-tuberculosis therapeutics. The provided protocols offer a foundational framework for researchers to further investigate the promising anti-mycobacterial properties of this unique class of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
Application Notes and Protocols for Studying ClpC1 Function Using Ilamycin A and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ilamycins are a class of marine-derived cycloheptapeptides that have demonstrated potent activity against various mycobacterial species, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] Their primary molecular target is the caseinolytic protease C1 (ClpC1), an essential ATP-dependent chaperone and the regulatory subunit of the ClpC1P1P2 protease complex, which is crucial for maintaining protein homeostasis in mycobacteria.[1][2][3][4] This document provides detailed application notes and protocols for utilizing Ilamycin A and its derivatives as chemical probes to investigate the function and regulation of ClpC1. Recent studies have also revealed that certain ilamycins, specifically Ilamycin E and F, exhibit a dual-targeting mechanism, inhibiting both ClpC1 and ClpX, another vital component of the mycobacterial Clp protease system.[3][4][5][6][7]
Mechanism of Action
Ilamycins bind to the N-terminal domain (NTD) of ClpC1, leading to a dysregulation of its normal function.[1][2] This interaction can have varied effects on the ATPase and proteolytic activities of the ClpC1P1P2 complex, depending on the specific ilamycin derivative and the substrate being studied. For instance, some derivatives can enhance the ATPase activity of ClpC1 while simultaneously inhibiting the degradation of certain protein substrates.[1] This uncoupling of ATPase and proteolytic activities is a key aspect of their mechanism.[8] The substrate-specific effects suggest a dual role for these compounds: activation of ATPase activity and competition with substrates for binding to the ClpC1 NTD.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the biological activity of various ilamycin derivatives and their effects on ClpC1 function.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ilamycin Derivatives against Mycobacterial Strains
| Compound | M. smegmatis (mc2155) [μM] | M. marinum (Strain M) [μM] | M. tuberculosis (H37Ra) [μM] |
| Ilamycin Derivative 26 | 0.26 | 0.26 | 0.05 |
| Ilamycin Derivative 27 | 32.4 | 64.8 | 16.2 |
Data sourced from[1]
Table 2: Effect of Ilamycin Derivative 26 on the ATPase Activity of ClpC1
| ClpC1 Variant | Condition | Fold Increase in ATPase Activity |
| ClpC1-WT | + 10 µM Ilamycin Derivative 26 | 5.2 |
| ClpC1-F444S | + 10 µM Ilamycin Derivative 26 | Increased |
Data sourced from[1]
Table 3: Effect of Ilamycin E (ILE) on Proteolytic Activity of Clp Protease Complexes
| Complex | Substrate | Effect of ILE |
| ClpC1P1P2 | FITC-casein | Inhibition |
| ClpXP1P2 | GFP-DAS+4 | Inhibition |
Experimental Protocols
Detailed methodologies for key experiments involving the application of ilamycins to study ClpC1 are provided below.
Protocol 1: ClpC1 ATPase Activity Assay
This protocol is used to determine the effect of ilamycins on the ATP hydrolysis activity of ClpC1.
Materials:
-
Purified Mtb ClpC1-WT or mutant protein
-
Ilamycin derivative of interest (e.g., Ilamycin Derivative 26)
-
Assay Buffer (50 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl2, 2 mM DTT, 5% (v/v) glycerol)
-
ATP regenerating system (20 ng/μL pyruvate kinase, 3 mM PEP)
-
Coupled enzyme system (pyruvate kinase (PK) and lactate dehydrogenase (LDH))
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
DMSO (for dissolving ilamycins)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing 1 µM ClpC1, the coupled enzyme system (PK/LDH), PEP, and NADH.
-
Add the ilamycin derivative (e.g., 1-10 µM Ilamycin Derivative 26) or an equivalent volume of DMSO as a control. Ensure the final DMSO concentration is consistent across all reactions (e.g., 1% v/v).
-
Incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding 2 mM ATP.
-
Immediately monitor the decrease in NADH absorbance at 340 nm in a plate reader.
-
Calculate the ATPase rates from the linear phase of the reaction.
Protocol 2: In Vitro Protein Degradation Assay
This assay measures the ability of the ClpC1P1P2 complex to degrade a model substrate in the presence of ilamycins.
Materials:
-
Purified Mtb ClpC1-WT or mutant protein
-
Purified Sa ClpP protein
-
Ilamycin derivative of interest
-
Assay Buffer (as in Protocol 1)
-
ATP regenerating system (20 ng/μL pyruvate kinase, 3 mM PEP, 2 mM ATP)
-
Fluorescently labeled substrate (e.g., 0.1 µM FITC-casein or GFP-SsrA)
-
Fluorometer or plate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing 1 µM ClpC1, 1.5 µM Sa ClpP, and the ATP regenerating system.
-
Add the ilamycin derivative (e.g., 1-10 µM) or DMSO control.
-
Add the fluorescently labeled substrate (e.g., FITC-casein).
-
Incubate the reaction at 30°C.
-
Monitor the increase in fluorescence over time, which corresponds to the degradation of the substrate.
-
Determine the degradation rates from the initial linear increase in fluorescence.
Protocol 3: Fluorescence Anisotropy Binding Assay
This protocol assesses the binding of a substrate to ClpC1 in the presence of an ilamycin.
Materials:
-
Purified Mtb ClpC1 protein
-
Ilamycin derivative of interest
-
Assay Buffer (as in Protocol 1)
-
ATPγS (a non-hydrolyzable ATP analog)
-
Fluorescently labeled substrate (e.g., 100 nM FITC-casein)
-
Plate reader capable of fluorescence anisotropy measurements
Procedure:
-
Incubate ClpC1 in the assay buffer with 2 mM ATPγS and the desired concentration of the ilamycin derivative or DMSO control for 5 minutes at 30°C.
-
Add the fluorescently labeled substrate (e.g., FITC-casein).
-
Measure the fluorescence anisotropy of the sample.
-
A sample containing only the fluorescently labeled substrate serves as a reference.
-
Changes in anisotropy indicate binding of the substrate to ClpC1.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the study of ClpC1 function using ilamycins.
Caption: Ilamycin's dual regulatory effect on ClpC1 function.
Caption: Workflow for determining ClpC1 ATPase activity.
Caption: Dual inhibitory mechanism of Ilamycin E and F.
References
- 1. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Ilamycin A Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for generating and characterizing Ilamycin A resistant mutants, primarily in mycobacteria, the target organism for this class of antibiotics. The protocols are based on established methods for generating drug-resistant microbial strains and incorporate specific findings related to Ilamycin resistance.
Introduction
Ilamycins are a class of cyclic heptapeptides that exhibit potent activity against various mycobacterial species, including multidrug-resistant strains of Mycobacterium tuberculosis.[1][2] Their mechanism of action involves the targeting of the caseinolytic protease (Clp) system, specifically the ClpC1 and ClpX subunits, which are crucial for protein homeostasis in mycobacteria.[3][4][5][6] The development of resistance to Ilamycins is an important area of research for understanding potential clinical limitations and for the development of next-generation analogs. Resistance to Ilamycins has been shown to arise from mutations in the genes encoding for ClpC1 and ClpX.[3][4][5][6]
This document provides two primary protocols for generating this compound resistant mutants: Spontaneous Mutant Selection and a generalized protocol for Resistance Induction by Stepwise Exposure.
I. Experimental Protocols
Protocol 1: Generation of Spontaneous this compound Resistant Mutants
This protocol is the most direct method for selecting for naturally occurring resistant mutants within a microbial population.
Materials:
-
Mid-log phase culture of the target mycobacterial strain (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 with supplements)
-
Appropriate solid culture medium (e.g., Middlebrook 7H10 agar with supplements)
-
This compound stock solution of known concentration
-
Sterile petri dishes, culture tubes, and spreaders
-
Incubator at the appropriate temperature for the mycobacterial species
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow the mycobacterial strain in liquid medium to mid-log phase (typically an OD600 of 0.5-0.8).
-
Plating: Plate a high density of the bacterial culture (e.g., 10⁸ to 10¹⁰ cells) onto solid agar medium containing this compound at a concentration 2 to 4 times the Minimum Inhibitory Concentration (MIC) for the wild-type strain.
-
Incubation: Incubate the plates at the optimal growth temperature for the species. The incubation time will vary depending on the growth rate of the mycobacterium (e.g., 3-5 days for M. smegmatis, 3-4 weeks for M. tuberculosis).
-
Isolate Colonies: Observe the plates for the appearance of colonies. Any colonies that grow in the presence of this compound are potential resistant mutants.
-
Purify Mutants: Pick individual colonies and streak them onto fresh solid medium containing the same concentration of this compound to isolate pure cultures.
-
Confirm Resistance: Grow the purified isolates in liquid medium and determine the MIC of this compound to confirm the resistant phenotype and quantify the level of resistance.
-
Genotypic Analysis: Sequence the clpC1 and clpX genes of the confirmed resistant mutants to identify potential resistance-conferring mutations.
Protocol 2: Generation of this compound Resistant Mutants by Stepwise Exposure
This method involves gradually exposing a bacterial culture to increasing concentrations of this compound, selecting for mutants with progressively higher levels of resistance.
Materials:
-
Same as Protocol 1
Procedure:
-
Initial Exposure: Start a liquid culture of the mycobacterial strain with a low concentration of this compound (e.g., 0.25x to 0.5x the MIC).
-
Incubation and Monitoring: Incubate the culture at the optimal temperature, monitoring for growth.
-
Subculturing: Once the culture shows growth (reaches a desired turbidity), subculture a small volume into a fresh liquid medium with a slightly higher concentration of this compound (e.g., 1.5x to 2x the previous concentration).
-
Repeat Stepwise Increase: Repeat the process of incubation and subculturing with incrementally increasing concentrations of this compound. The rate of increase should be gradual to allow for the selection and growth of resistant subpopulations.
-
Isolation of Resistant Strains: After several rounds of selection at the desired resistance level, plate the culture onto solid medium containing the final concentration of this compound to isolate individual resistant colonies.
-
Confirmation and Characterization: Purify the isolated colonies and confirm their resistance by determining the MIC of this compound. Perform genotypic analysis of the clpC1 and clpX genes.
II. Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the characterization of this compound resistant mutants. Researchers should populate this table with their own experimental data.
| Mutant ID | Method of Generation | Mutation(s) Identified | Wild-Type MIC of this compound (µg/mL) | Mutant MIC of this compound (µg/mL) | Fold Change in MIC |
| ILA-R1 | Spontaneous Selection | clpC1 (e.g., G324D) | 0.1 | 1.6 | 16 |
| ILA-R2 | Spontaneous Selection | clpX (e.g., A187V) | 0.1 | 0.8 | 8 |
| ILA-R3 | Stepwise Exposure | clpC1 (e.g., insG at 456) | 0.1 | >3.2 | >32 |
III. Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Clp protease system.
Experimental Workflow Diagram
Caption: Workflow for generating this compound resistant mutants.
References
- 1. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in ClpC1 or ClpX subunit of caseinolytic protease confer resistance to ilamycins in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mutations in ClpC1 or ClpX subunit of the caseinolytic protease confer resistance to natural product ilamycins in mycobacteria | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ilamycin A for Studying Drug Resistance Mechanisms in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilamycins are a group of cyclic heptapeptides, including Ilamycin A, that have demonstrated potent and selective activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] Notably, certain derivatives like ilamycins E1/E2 exhibit exceptionally high potency, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range, surpassing that of the frontline anti-tubercular drug rifampin.[1][3] The primary molecular target of ilamycins in Mtb is the caseinolytic protease C1 (ClpC1), an AAA+ (ATPases Associated with diverse cellular Activities) protein that functions as an unfoldase in concert with the ClpP1/P2 protease complex to form an essential ATP-dependent protease.[2][4][5] By deregulating ClpC1 activity, ilamycins disrupt protein homeostasis, leading to bacterial cell death.[4][5]
This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs as chemical probes to investigate mechanisms of drug resistance in bacteria, with a primary focus on mycobacteria.
Mechanism of Action of Ilamycins
Ilamycins bind to the N-terminal domain (NTD) of ClpC1, leading to a deregulation of its ATPase and proteolytic activities.[4][5] This interaction can have a dual effect: it can enhance the ATPase activity of the wild-type ClpC1, while the consequences on proteolytic activities are substrate-dependent.[4] The deregulation of the ClpC1P1P2 protease machinery disrupts the delicate balance of protein turnover, leading to the accumulation of misfolded or damaged proteins and ultimately, cell death.[6]
Spectrum of Antibacterial Activity
Ilamycins exhibit a narrow spectrum of activity, with potent inhibition of Mycobacterium species, including multidrug-resistant strains of M. tuberculosis.[4][7] However, they show little to no activity against a broad range of other Gram-positive and Gram-negative bacteria.[7]
Data Presentation
Table 1: In Vitro Activity of Ilamycin Analogs Against Mycobacterium tuberculosis
| Compound | M. tuberculosis Strain | MIC (μM) | MIC (nM) | Reference |
| Ilamycin C1 | H37Rv | < 0.0014 | < 1.4 | [7] |
| Ilamycin D | H37Rv | 1.2 | 1200 | [3] |
| Ilamycins E1/E2 | H37Rv | 0.0098 | 9.8 | [3] |
| Ilamycin F | H37Rv | 1.2 | 1200 | [3] |
| Ilamycin Derivative 26 | H37Ra | 0.05 | 50 | [2][5] |
| Ilamycin Derivative 27 | H37Ra | 16.2 | 16200 | [5] |
| Rifampin (Control) | H37Rv | ~0.29 | ~290 | [3] |
Table 2: Effect of an Ilamycin Derivative on ClpC1 ATPase and Proteolytic Activity
| ClpC1 Variant | Compound (Concentration) | Relative ATPase Activity (%) | Relative FITC-Casein Degradation Rate (%) | Reference |
| ClpC1-WT | None | 100 | 100 | [4] |
| ClpC1-WT | Ilamycin Derivative 26 (10 µM) | ~600 | ~100 | [4] |
| ClpC1-F444S | None | ~400 | ~300 | [4] |
| ClpC1-F444S | Ilamycin Derivative 26 (10 µM) | ~700 | ~50 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of ilamycins against mycobacteria using the broth microdilution method.
Materials:
-
Mycobacterial strain of interest (e.g., M. tuberculosis H37Rv, M. smegmatis mc²)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound or its analogs, dissolved in DMSO
-
Sterile 96-well microplates
-
Resazurin solution (0.02% w/v in sterile water)
-
Plate reader for fluorescence measurement
Procedure:
-
Prepare a serial two-fold dilution of the ilamycin compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Prepare an inoculum of the mycobacterial strain from a mid-log phase culture, adjusted to a McFarland standard of 0.5. Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the serially diluted ilamycin.
-
Incubate the plates at 37°C for 7-14 days for M. tuberculosis or 2-3 days for M. smegmatis.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC by visual inspection (the lowest concentration of the drug that prevents a color change from blue to pink) or by measuring fluorescence (Ex/Em = 560/590 nm). The MIC is defined as the lowest drug concentration that inhibits 90% of bacterial growth compared to the drug-free control.
Protocol 2: Generation of Spontaneous Ilamycin-Resistant Mutants
This protocol outlines a method for selecting spontaneous mutants of mycobacteria with resistance to ilamycins.
Materials:
-
Wild-type mycobacterial strain (e.g., M. smegmatis mc²)
-
Middlebrook 7H10 agar supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound
-
Sterile culture tubes and Petri dishes
Procedure:
-
Grow a large culture of the wild-type mycobacterial strain in 7H9 broth to late-log or early-stationary phase to allow for the accumulation of spontaneous mutations.
-
Plate a high density of the bacterial culture (e.g., 10⁸ to 10¹⁰ CFU) onto 7H10 agar plates containing this compound at a concentration 4-8 times the MIC of the wild-type strain.
-
Incubate the plates at 37°C for 3-6 weeks for M. tuberculosis or 5-10 days for M. smegmatis.
-
Colonies that appear on the plates are potential resistant mutants.
-
Isolate individual colonies and re-streak them on fresh Ilamycin-containing agar plates to confirm the resistance phenotype.
-
Determine the MIC of the confirmed resistant mutants against this compound as described in Protocol 1 to quantify the level of resistance.
-
Characterize the genetic basis of resistance (see Protocol 3).
Protocol 3: Characterization of Ilamycin Resistance Mechanisms
A. Target Gene Sequencing:
-
Isolate genomic DNA from both the wild-type and the Ilamycin-resistant mutant strains.
-
Amplify the clpC1 gene (and potentially clpX, as some studies suggest dual targeting by certain ilamycins[8]) using PCR with primers designed to cover the entire coding sequence and flanking regions.
-
Sequence the PCR products and compare the sequences from the resistant and wild-type strains to identify any mutations.
B. Site-Directed Mutagenesis of clpC1
This protocol describes the introduction of identified mutations into the wild-type clpC1 gene to confirm their role in resistance.
Materials:
-
Expression vector containing the wild-type clpC1 gene (e.g., pET vector)
-
Primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning and expression
Procedure:
-
Design overlapping primers containing the desired mutation in the middle, with 15-20 bp of correct sequence on both sides.
-
Perform a PCR reaction using the clpC1-containing plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to amplify the entire plasmid.
-
Digest the PCR product with DpnI for 1-2 hours at 37°C to specifically degrade the methylated parental template DNA.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select transformed colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Express the mutant ClpC1 protein and perform biochemical assays (Protocol 4) to assess its interaction with ilamycins. Alternatively, the mutated gene can be introduced into a susceptible mycobacterial strain to confirm its effect on the MIC.
Protocol 4: In Vitro Biochemical Assays for ClpC1 Activity
A. ClpC1 ATPase Activity Assay:
This assay measures the ATP hydrolysis activity of ClpC1 in the presence and absence of ilamycins.
Materials:
-
Purified ClpC1 protein (wild-type and/or mutant)
-
This compound
-
Assay buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 5% glycerol
-
ATP solution
-
Malachite green-based phosphate detection reagent
Procedure:
-
In a 96-well plate, prepare reaction mixtures containing assay buffer, ClpC1 protein (e.g., 1 µM), and varying concentrations of this compound.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay, reading the absorbance at ~620-650 nm.
-
Calculate the ATPase activity based on a phosphate standard curve.
B. FITC-Casein Degradation Assay:
This assay measures the proteolytic activity of the ClpC1P1P2 complex.
Materials:
-
Purified ClpC1, ClpP1, and ClpP2 proteins
-
FITC-labeled casein
-
This compound
-
Assay buffer with an ATP regeneration system (e.g., 20 ng/µL pyruvate kinase, 3 mM PEP, 2 mM ATP)
-
Fluorometer or plate reader
Procedure:
-
In a black 96-well plate, prepare reaction mixtures containing assay buffer, ClpC1 (e.g., 1 µM), ClpP1P2 (e.g., 1.5 µM), FITC-casein (e.g., 0.1 µM), and varying concentrations of this compound.
-
Initiate the degradation by adding the ATP regeneration system.
-
Monitor the increase in fluorescence (Ex/Em = 490/525 nm) over time at 37°C. The degradation of FITC-casein relieves fluorescence quenching, resulting in an increased signal.
-
Calculate the initial rates of degradation from the linear phase of the fluorescence increase.
Visualizations
References
- 1. Mycobacterium tuberculosis ClpC1 N-Terminal Domain Is Dispensable for Adaptor Protein-Dependent Allosteric Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming Mycobacterium tuberculosis CRISPR System for Gene Editing and Genome-wide RNA Interference Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in ClpC1 or ClpX subunit of the caseinolytic protease confer resistance to natural product ilamycins in mycobacteria | Sciety [sciety.org]
Application Notes and Protocols for Ilamycin A in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Ilamycin A and its analogs in high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-mycobacterial agents. The methodologies described herein are designed for adaptation in academic and industrial research settings.
Introduction to this compound
This compound is a member of the ilamycin/rufomycin family of marine-derived cycloheptapeptides produced by Streptomyces species.[1][2][3] These natural products exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][2][3] The primary molecular target of ilamycins is the caseinolytic protease C1 (ClpC1), an AAA+ (ATPases Associated with diverse cellular Activities) protein.[2][3][4] ClpC1 functions in complex with the ClpP1/P2 peptidase to form an ATP-dependent protease essential for Mtb viability and virulence.[2][3] Ilamycins deregulate the ATPase activity of ClpC1, leading to substrate-specific effects on proteolysis and ultimately bacterial cell death.[2][5] The potent and specific mechanism of action of this compound makes it an excellent tool compound and a promising scaffold for the development of novel anti-tuberculosis therapeutics.
Data Presentation: Biological Activity of Ilamycins
The following tables summarize the reported biological activities of this compound and related compounds. This data is critical for establishing appropriate concentration ranges for HTS experiments and for comparative analysis of novel compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ilamycins against Mycobacterium tuberculosis
| Compound | M. tuberculosis Strain | MIC (nM) | Reference |
| Ilamycin E1/E2 | H37Rv | 9.8 | [6] |
| Ilamycin F | H37Rv | 1200 | [6][7] |
| Ilamycin Derivative 26 | H37Ra | 50 | [5] |
| Rifampin (Control) | H37Rv | ~300 | [6] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Ilamycin Derivatives against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Ilamycin C1/C2 | HeLa | 3.2 - 6.2 | [6] |
| Ilamycin C1/C2 | HepG2 | 3.2 - 6.2 | [6] |
| Ilamycin C1/C2 | A549 | 3.2 - 6.2 | [6] |
| Ilamycin NJL1 | MCF-7 | 5.7 - 9.0 | [8] |
| Ilamycin NJL1 | A549 | 5.7 - 9.0 | [8] |
| Ilamycin NJL1 | HCT116 | 5.7 - 9.0 | [8] |
Experimental Protocols for High-Throughput Screening
Two primary HTS approaches are presented: a target-based assay focusing on the ClpC1 ATPase activity and a whole-cell-based assay measuring mycobacterial growth inhibition.
Target-Based HTS: ClpC1 ATPase Activity Assay
This assay directly measures the inhibition of the ATPase activity of purified Mtb ClpC1, the molecular target of this compound. A common method is a coupled-enzyme assay that detects the production of ADP.[1]
Protocol: Coupled-Enzyme ATPase Assay for ClpC1 Inhibition
Materials:
-
Purified Mtb ClpC1 protein
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl2, 0.1% BSA, 1 mM DTT
-
ATP solution
-
Coupled-enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, clear bottom microplates
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of test compounds and this compound (as a positive control) dissolved in DMSO to the assay plates. Include DMSO-only wells as a negative control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, PK, LDH, PEP, and NADH. Add the purified ClpC1 enzyme to this master mix.
-
Enzyme Addition: Dispense the ClpC1-containing master mix into the assay plates.
-
Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer and dispense it into all wells to initiate the ATPase reaction.
-
Kinetic Reading: Immediately place the microplates into a plate reader capable of measuring absorbance at 340 nm. Monitor the decrease in NADH absorbance over time (e.g., every 30-60 seconds for 30-60 minutes).
-
Data Analysis: Calculate the rate of NADH consumption (the slope of the linear portion of the kinetic read). Normalize the data to the positive (this compound) and negative (DMSO) controls to determine the percent inhibition for each test compound. For active compounds, perform dose-response experiments to determine the IC50 value.
Assay Validation:
-
Z'-factor: To assess the quality and robustness of the assay for HTS, the Z'-factor should be calculated using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. A published HTS for ClpC1 inhibitors reported an average Z-factor of 0.66 for their ATPase assay.[1]
Whole-Cell HTS: Mycobacterial Growth Inhibition Assay
This assay measures the ability of compounds to inhibit the growth of whole mycobacterial cells. A common and effective HTS method utilizes a fluorescent reporter strain of M. tuberculosis or a surrogate species like Mycobacterium smegmatis.
Protocol: Green Fluorescent Protein (GFP) Microplate Assay (GFPMA) for Mycobacterial Growth Inhibition
Materials:
-
M. tuberculosis strain expressing a stable GFP variant (e.g., H37Rv-GFP)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
This compound (or other test compounds) dissolved in DMSO
-
Rifampin (as a positive control)
-
384-well, black, clear-bottom microplates
-
Biosafety Level 3 (BSL-3) facility and procedures are required for working with M. tuberculosis.
Procedure:
-
Bacterial Culture Preparation: Grow the M. tuberculosis-GFP strain to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in fresh 7H9 broth to the desired inoculum density.
-
Compound Plating: As described in the target-based assay, plate the test compounds and controls into the 384-well plates.
-
Bacterial Inoculation: In a BSL-3 cabinet, dispense the diluted bacterial culture into all wells of the assay plates.
-
Incubation: Seal the plates and incubate at 37°C for a period of 5-7 days.
-
Fluorescence Reading: After the incubation period, measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Data Analysis: Calculate the percent inhibition of bacterial growth for each compound by normalizing the fluorescence readings to the positive (Rifampin) and negative (DMSO) controls. Active compounds should be further evaluated in dose-response format to determine the MIC or IC50.
Assay Validation:
-
Signal-to-Background (S/B) Ratio: The ratio of the fluorescence signal in the DMSO control wells to the background signal (media only) should be sufficiently high to ensure a robust assay window.
-
Z'-factor: Calculate the Z'-factor using the positive and negative controls to determine the suitability of the assay for HTS.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the high-throughput screening workflow.
Caption: Mechanism of action of this compound on the Mtb ClpC1/P1/P2 protease complex.
Caption: High-throughput screening workflow for the discovery of anti-mycobacterial compounds.
References
- 1. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The high-throughput screening system for inhibitor Mycobacterium tuberculosis compounds based on ATP hydrolysis activity of recombinant protein ClpC1 | Vietnam Journal of Biotechnology [vjs.ac.vn]
- 5. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ilamycin A as a Chemical Probe for Bacterial Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilamycins are a class of marine-derived cycloheptapeptides produced by Streptomyces species that exhibit potent antimicrobial activity against various mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis[1][2]. Their unique mechanism of action, primarily targeting the caseinolytic protease (Clp) system, makes them attractive candidates for the development of novel anti-tuberculosis drugs[3][4]. Recent studies have identified the AAA+ proteins ClpC1 and ClpX as the primary targets of ilamycins[3][4][5][6]. By disrupting protein homeostasis, ilamycins induce bacterial cell death[5].
This document provides detailed application notes and protocols for the use of Ilamycin A as a chemical probe for bacterial proteomics. These protocols will enable researchers to identify and quantify the protein targets of this compound in a cellular context, providing valuable insights into its mechanism of action and potential off-targets.
Data Presentation
Biological Activity of Ilamycin Derivatives
The following table summarizes the minimum inhibitory concentrations (MICs) of various ilamycin derivatives against Mycobacterium tuberculosis H37Rv, providing a comparative overview of their antitubercular activity.
| Compound | Modification | MIC (µM) - Day 14 | MIC (µM) - Day 3 | Reference |
| Ilamycin F | - | 1.2 | >25 | [1] |
| Ilamycin NJL1 | C-33 amidation with L-Ala-OMe | 1.7 | 3.5 | [1][7] |
| Ilamycin NJL6 | C-33 amidation with L-Phe-OMe | 1.6 | 1.6 | [1][7] |
| Ilamycin NJL8 | C-33 amidation with L-Trp-OMe | 1.7 | 2.1 | [1][7] |
| Ilamycin NJL10 | C-33 amidation with L-Ile-OMe | 1.6 | 1.9 | [1][7] |
| Ilamycin E | - | ~0.01 | Not Reported | [2] |
Experimental Protocols
Protocol 1: Synthesis of a "Clickable" this compound Probe (Hypothetical)
This protocol describes a plausible method for the synthesis of an alkyne-functionalized this compound probe for use in chemical proteomics. The synthesis is based on the known semi-synthesis of Ilamycin F derivatives, which allows for modification at the C-33 carboxyl group without significantly compromising biological activity[1][7].
Materials:
-
This compound
-
Propargylamine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the C-33 carboxylic acid.
-
Coupling: Add propargylamine (1.5 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the this compound-alkyne probe.
-
Characterization: Confirm the structure and purity of the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: Affinity-Based Protein Profiling (AfBPP) using this compound-alkyne Probe
This protocol outlines the steps for identifying the protein targets of this compound in bacterial lysates using the synthesized "clickable" probe.
Materials:
-
Bacterial cell culture (e.g., Mycobacterium smegmatis or Mycobacterium tuberculosis)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound-alkyne probe
-
Azide-biotin tag
-
Copper(I) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest bacterial cells and lyse them using mechanical disruption (e.g., bead beating or sonication) in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Probe Incubation: Treat the bacterial lysate with the this compound-alkyne probe at a predetermined concentration and incubate for a specified time (e.g., 1 hour) at 4°C. Include a DMSO control.
-
Click Chemistry:
-
Prepare a "click" reaction cocktail containing the azide-biotin tag, CuSO₄, TCEP, and TBTA.
-
Add the cocktail to the lysate and incubate for 1 hour at room temperature to covalently link the biotin tag to the probe-bound proteins.
-
-
Enrichment of Target Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
Protocol 3: Quantitative Mass Spectrometry for Target Identification
This protocol describes a general workflow for identifying and quantifying the proteins enriched by the this compound probe using mass spectrometry.
Materials:
-
SDS-PAGE gel and running buffer
-
Coomassie stain
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Separation: Separate the eluted proteins by SDS-PAGE.
-
In-Gel Digestion:
-
Excise the entire protein lane from the gel and cut it into smaller pieces.
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Extract the tryptic peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Pool the extracts and desalt the peptides using C18 columns.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra.
-
-
Data Analysis:
-
Search the acquired tandem mass spectra against a bacterial protein database to identify the proteins.
-
Use a label-free quantification method or stable isotope labeling to determine the relative abundance of the identified proteins between the probe-treated and control samples. Proteins significantly enriched in the probe-treated sample are considered potential targets of this compound.
-
Visualizations
References
- 1. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]
- 2. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in ClpC1 or ClpX subunit of the caseinolytic protease confer resistance to natural product ilamycins in mycobacteria | Sciety [sciety.org]
- 7. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Ilamycin A instability in culture media
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to address the inherent instability of Ilamycin A in aqueous and cell culture media environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a marine-derived cyclic peptide with potent antimycobacterial properties.[1] Like many complex natural products, its macrocyclic structure, which includes various functional groups, can be susceptible to degradation in aqueous solutions such as cell culture media. This instability can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the primary factors that contribute to the degradation of this compound in culture media?
Several factors can influence the stability of cyclic peptides like this compound in culture media:
-
pH: The pH of the culture medium is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of peptide bonds within the macrocyclic structure.[2]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation. Storing stock solutions and media containing this compound at elevated temperatures (e.g., 37°C for extended periods) can lead to significant degradation.
-
Media Components: Certain components in cell culture media, such as reactive oxygen species (ROS) generated by cellular metabolism, can lead to oxidative degradation of susceptible amino acid residues like tryptophan.[3][4] The presence of certain enzymes in serum-containing media could also potentially contribute to degradation, although cyclization generally offers protection against exopeptidases.[1][5]
-
Light Exposure: While not explicitly documented for this compound, many complex organic molecules are sensitive to light, which can catalyze photo-oxidation or other degradation pathways.
Q3: What are the likely degradation pathways for this compound?
Based on the structure of this compound and general knowledge of peptide degradation, the following pathways are plausible:
-
Hydrolysis: Cleavage of the peptide bonds in the macrocycle, leading to linearization of the peptide.
-
Oxidation: The tryptophan residue is a primary site for oxidation, which can lead to the formation of N-formylkynurenine (NFK), kynurenine, and other oxidation products.[3][6]
-
Epimerization: The chiral centers of the amino acid residues can undergo inversion, leading to the formation of diastereomers with potentially altered conformations and reduced biological activity.[7][8][9]
Troubleshooting Guide
Q4: My anti-mycobacterial assay with this compound is giving inconsistent results. Could this be a stability issue?
Yes, inconsistent results are a common sign of compound instability. If you observe variable minimum inhibitory concentrations (MICs) or a loss of efficacy over the course of an experiment, it is crucial to assess the stability of this compound under your specific assay conditions.
Q5: How can I improve the stability of this compound in my experiments?
Consider the following strategies to mitigate degradation:
-
pH Control: If possible, adjust the pH of your culture medium to be closer to the optimal pH for this compound stability. For some cyclic peptides, a slightly acidic pH (e.g., pH 4.7) has been shown to be optimal.[2]
-
Temperature Management: Prepare fresh solutions of this compound for each experiment and minimize the time that the compound is incubated at 37°C. Store stock solutions at -20°C or -80°C.
-
Use of Antioxidants: For cell-based assays where oxidative stress is a concern, the inclusion of a mild antioxidant in the culture medium could potentially protect the tryptophan residue from oxidation. However, this should be tested to ensure it does not interfere with the assay.
-
Serum-Free Media: If your cell line can be maintained in serum-free media, this may reduce potential enzymatic degradation.
-
Fresh Media Preparation: Prepare media containing this compound immediately before use rather than storing it for extended periods.
Q6: I see a new peak appearing in my HPLC analysis of an aged this compound solution. What could it be?
The appearance of new peaks is indicative of degradation. These could be hydrolyzed, oxidized, or epimerized forms of this compound. To identify these degradation products, LC-MS analysis is recommended to determine their molecular weights.
Quantitative Data on Cyclopeptide Stability
| Cyclolinopeptide | % Remaining after 20 Days | % Remaining after 40 Days | % Remaining after 60 Days |
| CLP-O | ~20% | 0% | 0% |
| CLP-N | Degraded | 0% | 0% |
| CLP-B | Degraded | 0% | 0% |
| CLP-T | ~60% | ~20% | Degraded |
| CLP-M | ~75% | ~55% | 0% |
| CLP-A | ~100% | ~100% | ~100% |
| CLP-C | ~100% | ~100% | ~100% |
| CLP-E | ~100% | ~100% | ~100% |
| CLP-F | ~100% | ~95% | ~90% |
| CLP-G | ~100% | ~95% | ~90% |
Data is estimated from graphical representations in the source literature and is for illustrative purposes.[10]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound
-
Cell culture medium of interest (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or vials
-
Incubator (set to the experimental temperature, e.g., 37°C)
-
HPLC or LC-MS system with a suitable C18 column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking the Media: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final desired experimental concentration. Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample. Prepare it for HPLC/LC-MS analysis (see step 6).
-
Incubation: Place the remaining this compound-containing medium in the incubator at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated medium.
-
Sample Preparation for Analysis: For each time point, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean vial for HPLC/LC-MS analysis.
-
HPLC/LC-MS Analysis:
-
Inject the prepared samples onto the HPLC/LC-MS system.
-
Use a suitable gradient of water and acetonitrile (both typically containing 0.1% TFA or FA) to separate this compound from any degradation products.
-
Monitor the elution profile using a UV detector (e.g., at 214 nm for the peptide backbone and 280 nm for the tryptophan residue) and/or a mass spectrometer.[11]
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 to calculate the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and calculate its half-life (t₁/₂) under the tested conditions.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics and mechanism of degradation of a cyclic hexapeptide (somatostatin analogue) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 9. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Ilamycin A Concentration for Anti-Mycobacterial Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilamycin A and its analogs for anti-mycobacterial research.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound against Mycobacterium tuberculosis?
Ilamycins have demonstrated potent anti-tuberculosis activity with Minimum Inhibitory Concentration (MIC) values that can vary significantly depending on the specific analog. For instance, Ilamycins E1/E2 have shown exceptionally strong inhibitory activity against M. tuberculosis H37Rv with an MIC value of approximately 9.8 nM.[1][2][3] Other analogs, such as Ilamycin D and F, also exhibit potent activity with MIC values around 1.2 μM.[2] Semi-synthetic derivatives of Ilamycin F have shown MICs in the range of 1.6–1.7 μM against Mtb H37Rv.[4][5][6]
Q2: What is the mechanism of action of this compound against mycobacteria?
Ilamycins target the caseinolytic protease (Clp) system in mycobacteria, which is essential for maintaining protein homeostasis.[7] Specifically, Ilamycin E and F have been identified as dual inhibitors of ClpX and ClpC1, components of the ClpC1P1P2 and ClpXP1P2 protease complexes.[7][8] By binding to and inhibiting ClpC1 and ClpX, Ilamycins disrupt the proteolytic function of these complexes, leading to mycobactericidal activity.[7][8][9] This unique target is different from that of many current anti-TB drugs.[10]
Q3: Are there known issues with the stability of this compound in experimental conditions?
The search results indicate that some Ilamycin analogs can exist as interconverting isomers. For example, Ilamycins C1/C2 and E1/E2 can interchange, meaning that assays performed with these compounds likely involve a mixture of isomers.[2] Researchers should be aware of this potential for isomeric flux when interpreting results.
Q4: What level of cytotoxicity can be expected with this compound?
The cytotoxicity of Ilamycins varies among different analogs. While some semi-synthetic derivatives of Ilamycin F show low cytotoxicity, others, like ilamycin NJL1, have displayed moderate cytotoxic activity against human cancer and normal cell lines with IC50 values in the range of 5.7–11.3 μM.[4][10] Ilamycins E1/E2 have a reported therapeutic activity/toxicity index of 400–1500, suggesting a favorable safety profile.[2] It is crucial to determine the cytotoxicity of the specific Ilamycin analog in the cell lines being used in parallel with anti-mycobacterial assays.
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected MIC values.
-
Possible Cause 1: Compound Degradation or Isomeric Interconversion.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Due to the potential for isomeric interconversion with some analogs, be aware that the active concentration of a specific isomer may change over time.[2]
-
-
Possible Cause 2: Assay Method Variability.
-
Solution: Ensure strict adherence to the chosen MIC determination protocol, such as the Resazurin Reduction Microtiter Assay (REMA).[9] Inconsistencies in inoculum density, incubation time, and reagent preparation can significantly impact results.
-
-
Possible Cause 3: Resistance Development.
Problem 2: High cytotoxicity observed in host cell lines.
-
Possible Cause 1: The specific Ilamycin analog exhibits inherent cytotoxicity.
-
Possible Cause 2: Off-target effects in the host cells.
-
Solution: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific host cell line. Calculate the selectivity index (SI = CC50/MIC) to assess the therapeutic window of the compound.
-
Data Presentation
Table 1: Anti-mycobacterial Activity of Selected Ilamycins against M. tuberculosis H37Rv
| Ilamycin Analog | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Ilamycin E1/E2 | ≈ 9.8 nM | [1][2][3] |
| Ilamycin D | 1.2 μM | [2] |
| Ilamycin F | 1.2 μM | [2][4] |
| Ilamycin NJL1, 6, 8, 10 | 1.6 - 1.7 μM | [4][5][6] |
| Ilamycin Derivative 26 | 50 nM | [9] |
Table 2: Cytotoxicity of Selected Ilamycin Derivatives
| Ilamycin Derivative | Cell Lines | IC50 (μM) | Reference(s) |
| Ilamycin NJL1 | Five human cancer cell lines and two normal cell lines | 5.7 - 11.3 | [4][10] |
| Ilamycins 3/4, 6/7 | HeLa, HepG2, A549 | 3.2 - 6.2 | [2] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination using Resazurin Reduction Microtiter Assay (REMA)
This protocol is adapted from the methodology described for testing ilamycin derivatives.[9]
-
Materials:
-
96-well microtiter plates
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Positive control (e.g., Rifampicin)
-
Negative control (no drug)
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in Middlebrook 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include positive control wells (with Rifampicin) and negative control wells (with bacteria but no drug).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
Determine the MIC: The MIC is the lowest concentration of this compound that prevents a color change of the resazurin from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
2. Cytotoxicity Assay using MTT
This protocol is based on the description for evaluating the cytotoxicity of ilamycin derivatives.[9]
-
Materials:
-
96-well microtiter plates
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed the 96-well plates with the host cells at a density of approximately 6 x 10^3 cells per well in 180 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium and add 20 µL to the respective wells. Include a solvent control (DMSO).
-
Incubate the plates for 5 days.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration.
-
Visualizations
Caption: Experimental workflow for determining MIC and cytotoxicity.
Caption: this compound's mechanism of action in mycobacteria.
References
- 1. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [patrinum.ch]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]
Technical Support Center: Troubleshooting Ilamycin-Resistant Mycobacterium Strains
Welcome to the technical support center for researchers encountering Ilamycin A resistance in Mycobacterium strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Mycobacterium strain shows reduced susceptibility to this compound. What are the likely mechanisms of resistance?
A1: The primary mechanism of resistance to Ilamycins in Mycobacterium is the acquisition of mutations in the genes encoding the components of the Clp protease system. Ilamycins, particularly Ilamycin E and F, are dual inhibitors of the ClpX and ClpC1 ATPases of the ClpC1P1P2 and ClpXP1P2 protease complexes. Therefore, mutations in the clpC1 and clpX genes are the most probable cause of resistance. These mutations can alter the drug binding site, leading to reduced efficacy of the compound.
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against my Mycobacterium strain. What could be the cause?
A2: Inconsistent MIC values can arise from several factors:
-
Ilamycin Solubility: Ilamycins are sparingly soluble in aqueous solutions. Ensure that your stock solution, typically prepared in DMSO, is fully dissolved before further dilution in culture medium. Precipitation of the compound during the assay will lead to inaccurate results.
-
Inoculum Preparation: The density of the mycobacterial inoculum is critical for reproducible MIC results. Ensure you are using a standardized inoculum, typically adjusted to a McFarland standard, and that the final concentration of colony-forming units (CFUs) per well is consistent across experiments.
-
Assay Conditions: Variations in incubation time, temperature, and gas exchange can affect mycobacterial growth and, consequently, MIC values. Adhere strictly to your established protocol.
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. The resazurin solution used in colorimetric assays should also be fresh, as its stability can affect the results.
Q3: Are there other potential resistance mechanisms beyond target modification?
A3: While mutations in clpC1 and clpX are the most commonly reported mechanisms, other general resistance mechanisms in Mycobacterium could potentially contribute to reduced this compound susceptibility. These include:
-
Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of a drug. While not yet specifically reported for Ilamycins, this is a common resistance mechanism for other anti-mycobacterial agents.
-
Cell Wall Permeability: The unique and impermeable cell wall of mycobacteria is a natural barrier to many drugs. Alterations in the cell wall composition could potentially reduce the uptake of Ilamycins.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results using Resazurin Microtiter Assay (REMA)
This guide addresses common issues when determining the MIC of Ilamycins against Mycobacterium species using the REMA method.
| Problem | Possible Cause | Recommended Solution |
| No color change (blue) in any well, including the growth control. | 1. Inoculum is not viable or too dilute.2. Incubation time is too short. | 1. Use a fresh, actively growing culture to prepare the inoculum. Verify the inoculum density.2. Extend the incubation period. For M. tuberculosis, this can be 7-9 days before adding resazurin. |
| All wells, including those with high drug concentrations, turn pink. | 1. Inoculum is too dense.2. Contamination of the culture. | 1. Prepare a fresh inoculum, ensuring it is adjusted to the correct McFarland standard and diluted appropriately.2. Check the purity of your mycobacterial culture. |
| MIC values vary significantly between replicate plates. | 1. Uneven distribution of inoculum.2. Inaccurate serial dilutions of this compound.3. Evaporation from wells. | 1. Ensure the inoculum is well-mixed before and during dispensing.2. Use calibrated pipettes and fresh tips for each dilution step.3. Add sterile water or media to the perimeter wells of the 96-well plate to minimize evaporation. |
| Precipitation of this compound is observed in the wells. | 1. Poor solubility of this compound in the culture medium.2. The concentration of DMSO in the final well volume is too low to maintain solubility. | 1. Ensure the this compound stock in DMSO is fully dissolved. Briefly vortex before making dilutions.2. While keeping the final DMSO concentration non-toxic to the bacteria (typically ≤1%), you might need to optimize the initial stock concentration to prevent precipitation upon dilution. |
Troubleshooting PCR Amplification and Sequencing of clpC1 and clpX
This guide provides solutions for common problems encountered when amplifying and sequencing the GC-rich clpC1 and clpX genes from Mycobacterium.
| Problem | Possible Cause | Recommended Solution |
| No PCR product or a very faint band on the gel. | 1. Poor quality or insufficient template DNA.2. Suboptimal PCR cycling conditions for GC-rich templates.3. Primer design issues. | 1. Ensure high-quality, pure genomic DNA is used. Quantify the DNA and use the recommended amount.2. Increase the denaturation temperature (e.g., 98°C) and time. Use a 2-step PCR protocol with a combined annealing/extension step at a higher temperature (e.g., 68-72°C).3. Design primers with a high GC content (around 60-70%) and a high melting temperature (Tm). Avoid primers that can form strong secondary structures. |
| Multiple non-specific PCR bands. | 1. Annealing temperature is too low.2. Primer-dimer formation. | 1. Increase the annealing temperature in increments of 1-2°C.2. Use a "hot-start" DNA polymerase to minimize non-specific amplification and primer-dimer formation. |
| Poor quality Sanger sequencing results (e.g., high background noise, weak signal). | 1. Incomplete removal of PCR primers and dNTPs from the PCR product.2. Secondary structures in the sequencing template.3. Incorrect primer-to-template ratio. | 1. Use a reliable PCR purification kit to clean the PCR product before sequencing.2. Add a PCR enhancer like DMSO (typically 5%) to the sequencing reaction to help denature secondary structures.3. Quantify the purified PCR product and use the recommended amount for the sequencing reaction. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) of Ilamycin E and F against susceptible and resistant Mycobacterium abscessus (Mab) and Mycobacterium smegmatis (Msm) strains.[1]
| Strain | Mutation | Ilamycin E MIC (µg/mL) | Fold Change | Ilamycin F MIC (µg/mL) | Fold Change |
| Mab (wild-type) | - | 1 | - | 20 | - |
| Mab (mutant) | ClpXP30H | >128 | >128 | >128 | >6.4 |
| Mab (mutant) | ClpC1F2L | 8 | 8 | - | - |
| Msm (wild-type) | - | - | - | - | - |
| Msm (mutant) | ClpC1F2C | >4 | >4 | >4 | >4 |
| Msm (mutant) | ClpC1M1-L-F2 | - | >4 | - | >4 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Resazurin Microtiter Assay (REMA)
This protocol is adapted for determining the MIC of Ilamycins against Mycobacterium species.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile 96-well microtiter plates
-
Mycobacterium culture in mid-log phase
Procedure:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.
-
Prepare the mycobacterial inoculum by adjusting the culture to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate in a plastic bag and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).
Protocol 2: Sequencing of clpC1 and clpX Genes
This protocol provides a general workflow for amplifying and sequencing the resistance-associated genes.
1. Primer Design:
-
Obtain the sequences of clpC1 and clpX for your Mycobacterium species from a public database (e.g., NCBI).
-
Use primer design software (e.g., Primer3Plus) to design primers that flank the entire coding sequence of each gene.
-
Crucial for GC-rich templates: Aim for primers with a GC content of 60-70% and a melting temperature (Tm) between 65-75°C. Check for potential secondary structures and primer-dimers.
2. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase suitable for GC-rich templates.
-
Use a touchdown PCR protocol, starting with an annealing temperature several degrees above the calculated Tm and decreasing it by 1°C each cycle for the first 10-15 cycles. This can improve specificity.
-
Include a PCR enhancer such as 5% DMSO in the reaction mix.
3. PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the correct size and purity.
-
Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit.
4. Sanger Sequencing:
-
Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
-
Analyze the sequencing data using appropriate software to identify any mutations compared to the wild-type reference sequence.
Protocol 3: Ethidium Bromide (EtBr) Efflux Assay
This protocol can be used to assess the potential role of efflux pumps in this compound resistance.
Materials:
-
Mycobacterium culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
An efflux pump inhibitor (EPI) like verapamil (optional)
-
Fluorometer
Procedure:
-
Harvest the mycobacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Load the cells with EtBr by incubating them with a sub-inhibitory concentration of EtBr in the absence of glucose.
-
After incubation, wash the cells with cold PBS to remove extracellular EtBr.
-
Resuspend the EtBr-loaded cells in PBS.
-
Initiate efflux by adding glucose to the cell suspension.
-
Monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of EtBr.
-
To confirm the role of efflux pumps, the assay can be repeated in the presence of an EPI. Inhibition of the decrease in fluorescence by the EPI suggests that efflux is being blocked.
Visualizations
Caption: Mechanism of action of this compound and resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
How to minimize off-target effects of Ilamycin A in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Ilamycin A and its derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Ilamycins are marine-derived cyclic heptapeptides that exhibit potent activity against various mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] Their primary cellular target is the AAA+ protein ClpC1.[1][2] Ilamycin binds to ClpC1, which, in complex with the peptidases ClpP1/P2, forms an essential ATP-dependent protease in Mtb.[1] This interaction deregulates ClpC1's function, leading to a strong enhancement of its ATPase activity while having substrate-specific consequences on its proteolytic activities, ultimately disrupting essential cellular processes in the bacteria.[1][3]
This compound On-Target Pathway
Caption: On-target mechanism of this compound in Mycobacterium tuberculosis.
Q2: What are the known off-target effects of this compound and its analogs?
While many Ilamycin derivatives show no significant cytotoxicity at their effective anti-mycobacterial concentrations, some have demonstrated effects on human cell lines, particularly at higher concentrations.[1][2][3]
-
Cytotoxicity: Certain ilamycin analogs have shown cytotoxic activities against human cancer cell lines such as HeLa, HepG2, and A549, with IC50 values in the low micromolar range (3.2–6.2 μM).[4]
-
Signaling Pathway Modulation: Ilamycin C, a related compound, has been found to induce apoptosis and inhibit migration in triple-negative breast cancer cells by suppressing the IL-6/STAT3 signaling pathway.[5] This could be considered an off-target effect in the context of anti-tuberculosis research.
Most derivatives exhibit a favorable therapeutic index, with significantly higher toxicity towards mycobacteria than mammalian cells.[4]
Q3: What is the most critical first step to minimize potential off-target effects in my experiments?
The most critical first step is to perform a careful dose-response analysis . Off-target effects typically occur when a compound is used at a concentration significantly higher than what is required to engage its intended target. By determining the lowest effective concentration that elicits the desired on-target phenotype (e.g., inhibition of mycobacterial growth), you can minimize the engagement of lower-affinity off-targets.
Troubleshooting Guides
Q4: My results are ambiguous. How can I confirm that the observed cellular phenotype is a direct result of ClpC1 inhibition by this compound?
If you suspect off-target effects are confounding your results, a multi-step validation workflow is recommended. This involves using specific controls and orthogonal approaches to confirm that the observed phenotype is linked to this compound's on-target activity.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow to distinguish on-target from off-target effects.
Key Steps:
-
Use a Negative Control: Employ a structurally similar but biologically inactive or significantly less active analog. For instance, Ilamycin derivative 27 has been shown to be much less potent than active derivatives like 26, making it a suitable negative control.[1][3] If the phenotype disappears when using the inactive analog at the same concentration, it is likely an on-target effect.
-
Genetic Validation: If possible, use genetic techniques to validate the target. In a mycobacterial model, compare the effect of this compound in the wild-type strain versus a strain with mutated or knocked-down ClpC1. Resistance-conferring mutations in ClpC1 have been identified and can be used to confirm the target engagement.[6]
-
Orthogonal Approaches: Use another known, structurally distinct ClpC1 inhibitor (if available). If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
Q5: How do I select an Ilamycin analog with a potentially better on-target vs. off-target profile?
Selecting the right analog involves balancing anti-mycobacterial potency with cytotoxicity. The ideal compound has a very low Minimum Inhibitory Concentration (MIC) against M. tuberculosis and a high IC50 value against mammalian cell lines, resulting in a high therapeutic index.
Decision Framework for Analog Selection
Caption: Logic for choosing an Ilamycin analog to minimize off-target risk.
The table below summarizes quantitative data for several Ilamycin derivatives to aid in this selection process.
Table 1: Comparative Activity and Cytotoxicity of Ilamycin Derivatives
| Compound | MIC against M. tuberculosis H37Rv (nM) | IC50 against HeLa Cells (μM) | IC50 against HepG2 Cells (μM) | IC50 against A549 Cells (μM) | Reference(s) |
| Ilamycins E1/E2 | 9.8 | 3.2 | 5.9 | 6.2 | [4][7] |
| Ilamycin F | 1,200 | >50 | >50 | >50 | [8][9] |
| Ilamycin NJL1 | 1,600 - 1,700 | 11.3 | 17.7 | 5.7 | [8][9] |
| Ilamycin NJL8 | 1,600 - 1,700 | >50 | >50 | >50 | [8][9] |
| Ilamycin NJL10 | 1,600 - 1,700 | >50 | >50 | >50 | [8][9] |
Data compiled from multiple sources. Note that experimental conditions may vary between studies.
Based on this data, Ilamycins E1/E2 are extremely potent against Mtb but show some cytotoxicity in the low micromolar range.[4][7] In contrast, derivatives like NJL8 and NJL10 have lower anti-TB potency but exhibit significantly less cytotoxicity, making them potentially better choices for experiments where avoiding off-target effects in mammalian systems is critical.[8][9]
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity
This protocol is for determining the effective concentration (EC50) of an Ilamycin analog against mycobacteria using a resazurin-based viability assay.
Methodology:
-
Preparation: Prepare a serial dilution of the Ilamycin analog in a 96-well microtiter plate. A common starting concentration is 100 μM, diluted 2-fold across 10-12 points.
-
Inoculation: Add mid-log phase mycobacterial culture (e.g., M. smegmatis or M. tuberculosis) to each well to a final optical density (OD) of ~0.05. Include wells with no drug (vehicle control) and no bacteria (media control).
-
Incubation: Incubate the plate at 37°C for the appropriate duration (e.g., 3-7 days for M. tuberculosis).
-
Viability Assessment: Add a resazurin solution to each well and incubate for another 16-24 hours. Resazurin (blue) is reduced to the fluorescent resorufin (pink) by viable cells.
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance at 570 nm.
-
Analysis: Plot the percentage of growth inhibition against the log of the drug concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 or MIC value.
Protocol 2: Validating On-Target Effects with a Negative Control
This protocol uses a less active analog to confirm that the observed phenotype is specific to the on-target action of a potent Ilamycin.
Methodology:
-
Select Compounds: Choose a potent analog (e.g., Ilamycin E1) and a significantly less active analog (e.g., Ilamycin derivative 27).[1][3]
-
Determine Concentrations: Use the potent analog at its 1x and 5x EC50 concentration as determined in Protocol 1. Use the inactive analog at the same concentrations. Also include a vehicle-only control.
-
Experimental Assay: Perform your primary cellular or biochemical assay (e.g., measuring changes in protein levels, cell morphology, or a specific signaling event).
-
Data Collection: Quantify the phenotypic change for each condition.
-
Interpretation:
-
If the phenotype is observed with the potent analog but not with the less active analog or vehicle, the effect is likely on-target .
-
If the phenotype is observed with both the potent and the less active analog, the effect may be due to a shared structural feature unrelated to ClpC1 inhibition, suggesting an off-target effect.
-
References
- 1. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ilamycin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ilamycin C induces apoptosis and inhibits migration and invasion in triple-negative breast cancer by suppressing IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]
- 9. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the production yield of Ilamycin A in fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the production yield of Ilamycin A in fermentation.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces atratus culture is growing, but the this compound yield is very low. What are the initial steps for troubleshooting?
A1: Low this compound yield despite good cell growth is a common issue. Here are the initial steps to take:
-
Verify Strain Integrity: Ensure you are using a high-yielding strain of Streptomyces atratus, such as SCSIO ZH16 or its genetically engineered variants (e.g., ΔilaR). Genetic drift can occur with repeated subculturing, so it's advisable to use a fresh culture from a cryopreserved stock.
-
Optimize Fermentation Medium: The composition of your fermentation medium is critical. Ilamycin production is sensitive to the carbon and nitrogen sources.[1][2] For instance, soluble starch is a preferred carbon source, while soybean meal and corn steep liquor are effective nitrogen sources.[3]
-
Check Fermentation Parameters: Sub-optimal physical parameters can significantly impact secondary metabolite production. Key parameters to verify are pH, temperature, and dissolved oxygen levels.
Q2: What are the optimal fermentation parameters for this compound production?
A2: The optimal fermentation parameters for this compound production can vary slightly between different strains and bioreactor setups. However, published studies suggest the following starting points:
-
pH: A slightly acidic initial pH of 5.0 has been shown to be favorable for Ilamycin E1/E2 production.[3]
-
Temperature: The optimal temperature for fermentation is typically around 26°C.[3]
-
Aeration and Agitation: Adequate oxygen supply is crucial. In shake flask cultures, a rotational speed of 175 rpm is recommended.[3] In a bioreactor, maintaining dissolved oxygen levels is important for robust production.
-
Inoculation: An inoculation amount of 10% from a 72-hour seed culture has been found to be effective.[3]
Q3: Can I enhance this compound production by adding precursors to the culture medium?
A3: Yes, precursor feeding is a highly effective strategy to boost this compound yield. The biosynthesis of Ilamycin involves several specific building blocks. Supplementing the fermentation medium with these precursors can significantly increase production. Key precursors to consider are:
-
Tyrosine and Shikimic Acid: Addition of tyrosine (1 g/L at 96 hours) or shikimic acid (2 g/L at 48 hours) has been shown to dramatically increase the production of Ilamycins E1/E2.[3][4]
-
Acetate: The L-2-amino-4-hexenoic acid (L-AHA) unit of Ilamycin is derived from acetate.[5] Ensuring an adequate supply of acetate can be beneficial.
Q4: Are there any specific metal ions or surfactants that can improve the yield?
A4: Yes, the addition of certain metal ions and surfactants can positively influence this compound production.
-
Zinc Chloride (ZnCl₂): The addition of 1 mM ZnCl₂ at the beginning of the fermentation (0 hours) has been reported to increase the production of Ilamycins E1/E2 to as high as 790.34 mg/L in a 5-L bioreactor.[3]
-
Sorbitol: The addition of sorbitol has also been shown to enhance the fermentative titer of Ilamycins E1/E2.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no this compound production, but good cell growth. | 1. Sub-optimal fermentation medium. 2. Incorrect fermentation parameters (pH, temperature). 3. Lack of essential precursors. 4. Strain degradation. | 1. Optimize the carbon and nitrogen sources in your medium. Consider using soluble starch and soybean meal. 2. Adjust the initial pH to 5.0 and maintain the temperature at 26°C.[3] 3. Supplement the medium with tyrosine, shikimic acid, or ZnCl₂.[3][4] 4. Start a new culture from a frozen stock of a verified high-producing strain. |
| Both cell growth and this compound production are poor. | 1. Inappropriate seed culture conditions (age, density). 2. Sub-optimal growth medium. 3. Contamination of the culture. | 1. Ensure your seed culture is in the late logarithmic growth phase (around 72 hours) and use a 10% inoculum.[3] 2. Review and optimize the composition of your seed and fermentation media for Streptomyces atratus. 3. Check for contamination by microscopy and by plating on different media. Discard contaminated cultures and ensure aseptic techniques. |
| High variability in this compound yield between batches. | 1. Inconsistent inoculation procedures. 2. Fluctuations in fermentation parameters. 3. Inconsistent quality of medium components. | 1. Standardize your inoculation protocol, including the age and volume of the inoculum. 2. Calibrate and monitor your pH meter, thermometer, and shaker/bioreactor controls regularly. 3. Use high-quality, consistent sources for your medium components, especially complex ones like soybean meal and corn steep liquor. |
Quantitative Data Summary
Table 1: Effect of Precursor and Metal Ion Addition on Ilamycin E1/E2 Production
| Supplement | Concentration | Time of Addition | Ilamycin E1/E2 Yield (mg/L) | Fold Increase |
| Control | - | - | 13.51 | - |
| ZnCl₂ | 1 mM | 0 h | 762.50 ± 23.15 | 56.4 |
| Tyrosine | 1 g/L | 96 h | 721.39 ± 19.13 | 53.4 |
| Shikimic Acid | 2 g/L | 48 h | 693.83 ± 16.86 | 51.3 |
Data sourced from Zhu et al., 2022.[3][4]
Table 2: Optimized Fermentation Parameters for Ilamycin E1/E2 Production
| Parameter | Optimized Value |
| Initial pH | 5.0 |
| Temperature | 26 °C |
| Inoculation Amount | 10% |
| Inoculation Time | 72 h |
| Flask Volume | 25 mL in a 250 mL flask |
| Rotational Speed | 175 rpm |
| Culture Time | 216 h |
Data sourced from Zhu et al., 2022.[3]
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces atratus
-
Aseptic Inoculation: Aseptically transfer a loopful of Streptomyces atratus spores or a piece of mycelial agar from a mature plate into a 250 mL Erlenmeyer flask containing 25 mL of seed medium (e.g., tryptone soy broth).
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 200 rpm for approximately 72 hours, or until the culture reaches the late logarithmic growth phase.
-
Inoculum for Fermentation: Use this seed culture to inoculate the production fermentation medium at a 10% (v/v) ratio.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Medium Preparation: Prepare the fermentation medium with optimized components (e.g., soluble starch 120 g/L, soybean meal 23.49 g/L, corn steep liquor 2.4 g/L, NaCl 6 g/L, NaNO₃ 9.6 g/L, KH₂PO₄ 0.24 g/L, (NH₄)₂SO₄ 4.68 g/L, CaCO₃ 17.67 g/L).[3]
-
Inoculation: Inoculate 25 mL of the fermentation medium in a 250 mL Erlenmeyer flask with 2.5 mL of the seed culture.
-
Incubation: Incubate the flasks at 26°C on a rotary shaker at 175 rpm for 216 hours.[3]
-
Sampling and Analysis: Periodically and aseptically withdraw samples to monitor cell growth (e.g., dry cell weight) and this compound production (e.g., by HPLC).
Visualizations
References
- 1. Efficient ilamycins production utilizing Enteromorpha prolifera by metabolically engineered Streptomyces atratus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Ilamycin A cytotoxicity in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of Ilamycin A in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines with this compound. Is this a known issue?
A1: Yes, dose-dependent cytotoxicity of Ilamycins in mammalian cell lines is a known characteristic. Several studies have reported the cytotoxic activities of various Ilamycin analogs against a range of human tumor and normal cell lines.[1][2] For instance, Ilamycins E1/E2 have shown cytotoxic effects against HeLa, HepG2, and A549 cell lines with IC50 values in the range of 3.2–6.2 μM.[1]
Q2: What is the underlying mechanism of this compound cytotoxicity in mammalian cells?
A2: The primary target of Ilamycins is the caseinolytic protease (Clp) system, specifically the ClpC1 ATPase subunit of the ClpC1P1/P2 protease complex in Mycobacterium tuberculosis.[3][4] This interaction leads to the potent anti-mycobacterial activity of Ilamycins. However, the precise mechanism of off-target cytotoxicity in mammalian cells is not as well-elucidated. It is hypothesized that Ilamycins may interact with related proteins or pathways in mammalian cells, leading to cell death. Further research is needed to fully understand the specific signaling pathways involved in Ilamycin-induced cytotoxicity in mammalian systems.
Q3: Are there any Ilamycin analogs with reduced cytotoxicity but retained anti-mycobacterial activity?
A3: Yes, significant efforts have been made to synthesize Ilamycin derivatives with improved therapeutic windows. Two notable classes of analogs with reduced cytotoxicity are:
-
Halogenated Ilamycins: Mutasynthesis has led to the creation of halogenated Ilamycin analogs. Specifically, bromine-containing derivatives have demonstrated potent antitubercular activity (MICs around 0.30 μM) with minimal or no cytotoxicity (IC50 > 50 μM).[5][6]
-
Modified Tryptophan Derivatives: A synthesized Ilamycin derivative, referred to as compound 26 , which features a cyclic hemiaminal structure in a simplified tryptophan unit, has shown potent activity against several mycobacterial strains (nM range) with no significant cytotoxicity observed against cell lines such as HepG2.[3][4]
Q4: Where can I find quantitative data on the cytotoxicity of different Ilamycin analogs?
A4: The tables below summarize the available data on the anti-mycobacterial activity (MIC) and cytotoxicity (IC50) of various Ilamycin derivatives.
Troubleshooting Guide
Issue: High levels of non-specific cell death in experiments.
| Potential Cause | Troubleshooting Step |
| Inherent Cytotoxicity of the Ilamycin Analog | 1. Verify the reported cytotoxicity of the specific Ilamycin analog being used. 2. Consider switching to a less cytotoxic analog, such as a brominated derivative or compound 26. 3. Perform a dose-response experiment to determine the optimal concentration with minimal cytotoxicity. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Run a solvent-only control to assess its contribution to cell death. |
| Experimental Error | 1. Review cell plating densities to ensure they are optimal for the duration of the assay. 2. Confirm the accuracy of serial dilutions for the Ilamycin compounds. 3. Use a positive control for cytotoxicity to validate the assay. |
Data on Ilamycin Analogs: Activity vs. Cytotoxicity
Table 1: Anti-mycobacterial Activity and Cytotoxicity of Selected Ilamycin Analogs
| Compound | Description | Target Organism | MIC (μM) | Cell Line | IC50 (μM) | Reference |
| Ilamycins E1/E2 | Natural Products | M. tuberculosis H37Rv | 0.0098 | HeLa, HepG2, A549 | 3.2 - 6.2 | [1] |
| Halogenated Ilamycins (13, 16-18) | Bromine-containing analogs | M. tuberculosis | ~0.30 | Not specified | > 50 | [5][6] |
| Ilamycin Derivative 26 | Cyclic hemiaminal structure | M. tuberculosis H37Ra | 0.05 | HepG2 | Moderate | [4] |
| Ilamycin NJL1 | Threonine methyl ester modified | M. tuberculosis H37Rv | 1.6 - 1.7 | MCF-7, A549, HCT116, L02 | 5.7 - 9.0 | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Evaluation
This protocol is adapted from standard cytotoxicity testing procedures.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ilamycin compounds in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Ilamycin compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 6 x 10³ cells per well in 180 μL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Ilamycin compounds in complete medium.
-
Remove the medium from the wells and add 200 μL of the medium containing the different concentrations of the compounds. Include a solvent control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 5 days).
-
-
MTT Addition:
-
After the incubation period, add 20 μL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 μL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Logical Workflow for Reducing this compound Cytotoxicity
Caption: A logical workflow for addressing and mitigating this compound cytotoxicity.
Hypothesized Cytotoxicity Pathway of this compound in Mammalian Cells
Caption: A hypothesized pathway for this compound-induced cytotoxicity in mammalian cells.
References
- 1. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]
- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bohrium.com [bohrium.com]
Technical Support Center: Ilamycin A Synthesis and Purification
Welcome to the technical support center for Ilamycin A synthesis and purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex cyclic peptide.
Frequently Asked Questions (FAQs)
Synthesis FAQs
Q1: My macrocyclization yield for the final lactamization step is consistently low (<20%). What are the common causes and how can I improve it?
A1: Low yields in peptide macrocyclization are a frequent challenge. The primary competing reaction is intermolecular oligomerization. Key factors to investigate are:
-
Concentration: The reaction must be performed under high-dilution conditions (typically 0.1-1 mM) to favor the intramolecular cyclization over intermolecular reactions.
-
Coupling Reagents: The choice of coupling reagent is critical. While HATU is commonly used, other reagents like PyBOP or a combination of DIC/Oxyma can sometimes provide better yields depending on the specific peptide sequence. It is advisable to screen a panel of modern coupling reagents.[1][2]
-
Cyclization Site: The point of ring closure significantly impacts the efficiency. The total synthesis of Ilamycins E1 and F successfully closed the macrolactam ring between the tryptophan unit and the unsaturated amino acid.[3] If you are using a different cyclization point, consider whether it is sterically hindered or if the linear precursor can easily adopt the necessary conformation for cyclization.[4]
-
Conformation: The linear peptide precursor must adopt an entropically disfavored pre-cyclization conformation.[1][4] Incorporating turn-inducing elements, such as a glycine or D-amino acid, near the cyclization site can pre-organize the backbone and improve yields, although this would result in an analog.
Q2: I am observing significant epimerization during fragment coupling or the final macrocyclization. How can I minimize this side reaction?
A2: Epimerization, particularly at the C-terminal residue being activated, is a common issue in peptide synthesis. To mitigate this:
-
Reagent Choice: Use coupling reagents known to suppress racemization. Additives like Oxyma Pure or HOAt are highly recommended. For example, a mixture of HATU/Oxyma Pure/HOAt/DIEA has been used effectively in complex cyclic peptide synthesis.[1]
-
Base Selection: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary (typically 2-3 equivalents).
-
Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This can significantly reduce the rate of epimerization.
Q3: The β-hydroxytryptophan building block in my synthesis is proving to be unstable. What precautions should I take?
A3: The β-hydroxytryptophan unit is known to be sensitive to both acidic and basic conditions, which can cause significant problems during synthesis.[3] It can undergo a retro-aldol reaction under basic conditions or elimination of water under acidic conditions.[5]
-
Protecting Groups: Ensure orthogonal protecting groups are used that can be removed under mild conditions, avoiding strong acids or bases.
-
pH Control: Carefully buffer all reaction and purification steps to maintain a neutral or near-neutral pH whenever possible.
-
Synthetic Strategy: Some researchers have opted to synthesize derivatives with a simplified tryptophan unit (i.e., without the β-OH group) to circumvent these stability issues, which can be a viable strategy for structure-activity relationship (SAR) studies.[3][6]
Purification FAQs
Q4: I am finding it difficult to separate the desired cyclic this compound monomer from oligomeric byproducts and diastereomers using reverse-phase HPLC. What can I do?
A4: Purification of cyclic peptides is often challenging due to the presence of closely eluting impurities.[7]
-
Column and Mobile Phase Optimization:
-
Column Chemistry: Screen different C18 columns from various manufacturers, as subtle differences in silica and bonding can alter selectivity. If C18 is not providing adequate separation, consider a phenyl-hexyl or biphenyl stationary phase.
-
Mobile Phase Modifiers: The pH of the mobile phase can dramatically affect the retention and selectivity of peptides.[8] Instead of the standard 0.1% TFA, try using 0.1% formic acid or a buffered system like ammonium acetate or ammonium bicarbonate. This can alter the ionization state of the peptide and improve separation.
-
-
Alternative Chromatography: If reverse-phase HPLC is insufficient, consider orthogonal methods like normal-phase or size-exclusion chromatography for initial cleanup. For diastereomers, chiral chromatography may be necessary, although this is often not scalable.
-
Flash Chromatography: For larger scales, reverse-phase flash chromatography can be a time-saving alternative to preparative HPLC for initial purification, capable of removing the majority of impurities before a final HPLC polishing step.[8]
Q5: My final, purified this compound sample has poor solubility in aqueous buffers for biological testing. How should I prepare my samples?
A5: Poor solubility is a common characteristic of complex, hydrophobic cyclic peptides.
-
Stock Solutions: Prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted into the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can affect biological results.
-
Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins or non-ionic surfactants like Tween-20, in the final buffer, provided they do not interfere with the assay.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the final buffer after dilution from the DMSO stock.
Troubleshooting Guides
Guide 1: Optimizing the Macrocyclization Reaction
This guide provides a systematic approach to troubleshooting a low-yielding macrolactamization step in the this compound synthesis.
Logical Troubleshooting Workflow for Low Macrocyclization Yield
Caption: Troubleshooting workflow for low macrocyclization yield.
Data Presentation: Comparison of Macrocyclization Conditions
The following table illustrates hypothetical results from an optimization screen for the macrocyclization step.
| Entry | Coupling Reagent | Additive | Base (eq.) | Temp (°C) | Conc. (mM) | Yield (%) | Purity (Monomer:Dimer) |
| 1 | HATU | - | DIPEA (3) | RT | 5 | 15 | 60:40 |
| 2 | HATU | - | DIPEA (3) | RT | 1 | 35 | 85:15 |
| 3 | HATU | HOAt | DIPEA (2) | 0 -> RT | 1 | 47 | 92:8 |
| 4 | PyBOP | HOAt | DIPEA (2) | 0 -> RT | 1 | 42 | 90:10 |
| 5 | DIC | Oxyma | Collidine (2) | 0 -> RT | 1 | 45 | 93:7 |
This data is illustrative and serves as an example for experimental comparison.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Macrocyclization
This protocol provides a starting point for the head-to-tail lactamization of the linear this compound precursor.
-
Precursor Preparation: The linear peptide precursor with the C-terminal protecting group removed (e.g., via saponification) and the N-terminal protecting group removed (e.g., Alloc deprotection) is dried under high vacuum for at least 4 hours.[3]
-
Reaction Setup:
-
To a flask containing anhydrous, inhibitor-free DCM or DMF (to achieve a final concentration of 0.5-1 mM) at 0 °C, add the coupling reagent (e.g., HATU, 1.5 eq.) and additive (e.g., HOAt, 1.5 eq.).
-
In a separate flask, dissolve the linear peptide precursor and a hindered base (e.g., DIPEA, 3.0 eq.) in anhydrous DCM/DMF.
-
-
Slow Addition: Add the solution of the linear peptide to the solution of the coupling reagents dropwise via a syringe pump over a period of 4-6 hours. This is crucial to maintain high dilution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by LC-MS until the linear precursor is consumed.
-
Workup:
-
Quench the reaction with a small amount of water.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude cyclized product is then purified by reverse-phase flash chromatography followed by preparative HPLC.
Experimental Workflow Visualization
Caption: General experimental workflow for this compound synthesis.
Protocol 2: Reverse-Phase HPLC Purification
This protocol outlines a general method for the final purification of this compound.
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Procedure:
-
Dissolve the crude peptide from the flash chromatography step in a minimal amount of DMSO or Mobile Phase A/B mixture.
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient, for example, from 5% B to 65% B over 40 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Collect fractions based on the UV chromatogram (monitoring at 220 nm and 280 nm).
-
Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white solid.
-
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimizing Liquid Chromatography Methods for Ilamycin A Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) methods for the analysis of Ilamycin A and its analogs.
Troubleshooting Guides
This section addresses common problems encountered during the liquid chromatography analysis of this compound, presented in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Asymmetrical peaks for this compound can arise from several factors related to the analyte, mobile phase, or column.
-
Secondary Interactions: this compound, a cyclic peptide, can have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to suppress potential silanol interactions. The use of an acidic modifier like 0.1% acetic acid is a good starting point.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Inappropriate Sample Solvent: Dissolving your this compound sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ideally, the sample solvent should match the initial mobile phase composition.
-
Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent or consider replacing it if performance does not improve.
Question: My this compound peak is not well-resolved from other components in my sample. How can I improve resolution?
Answer:
Improving the resolution between this compound and other components often requires modification of the chromatographic conditions.
-
Optimize the Gradient: The gradient elution program is a critical factor for resolving complex mixtures. Based on the initial separation, you can adjust the gradient slope. A shallower gradient (slower increase in organic solvent) will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity for cyclic peptides and may improve resolution. You can try substituting acetonitrile with methanol or using a ternary mixture.
-
Adjust the Mobile Phase pH: Small changes in the mobile phase pH can alter the retention and selectivity of this compound and its impurities, potentially leading to better separation.
-
Column Selection: If resolution issues persist, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Question: I am experiencing unstable baselines in my chromatograms. What could be the cause?
Answer:
An unstable baseline can be caused by several factors, often related to the mobile phase or the HPLC system itself.
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity (HPLC or MS grade) and are properly degassed to prevent bubble formation in the pump and detector.
-
Contaminated Solvents: Impurities in the mobile phase can lead to a drifting baseline. Prepare fresh mobile phases daily.
-
Pump Issues: Fluctuations in pump pressure can cause a noisy baseline. Check for leaks in the pump and ensure the seals are in good condition.
-
Detector Lamp Instability: An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
Question: My retention times for this compound are shifting between injections. What should I check?
Answer:
Retention time variability can compromise the reliability of your analytical method. Here are common causes and solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time shifts. Prepare fresh mobile phase and ensure the solvent bottles are properly sealed.
-
Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.
-
Pump Performance: Inconsistent flow rates from the pump will directly affect retention times. Check for leaks and ensure the pump is delivering a stable flow.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an analytical HPLC method for this compound?
A1: A reversed-phase HPLC method using a C18 column is a suitable starting point for the analysis of the cyclic peptide this compound. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier like 0.1% acetic acid, has been shown to be effective for separating Ilamycin congeners.[1]
Q2: What detection wavelength is recommended for this compound analysis?
A2: this compound and its analogs can be detected at multiple wavelengths. UV detection at 210 nm (for the peptide backbone), 285 nm, and 352 nm have been reported to be useful.[1] Using a diode array detector (DAD) to monitor multiple wavelengths simultaneously can be advantageous.
Q3: How should I prepare my this compound sample for LC analysis?
A3: The sample preparation will depend on the matrix. For purified samples, dissolving in the initial mobile phase composition is recommended. For more complex matrices like fermentation broths or biological fluids, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.
Q4: Can I use a UHPLC system for this compound analysis?
A4: Yes, a UHPLC (Ultra-High-Performance Liquid Chromatography) system can be highly beneficial for this compound analysis. The use of sub-2 µm particle size columns in UHPLC can provide significantly higher resolution and faster analysis times compared to traditional HPLC. The principles of method development and troubleshooting are similar, but system pressure limits will be higher.
Experimental Protocols
Baseline Analytical HPLC Method for this compound Separation
This protocol is based on a published method for the separation of Ilamycin congeners and serves as an excellent starting point for method development and optimization.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent SB-C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 15% Acetonitrile in Water + 0.1% Acetic Acid |
| Mobile Phase B | 85% Acetonitrile in Water + 0.1% Acetic Acid |
| Gradient Program | 0-20 min: 20% B to 80% B (linear) |
| 20-25 min: 80% B to 100% B (linear) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (recommended starting point) |
| Injection Volume | 10 µL |
| Detection | 210 nm, 285 nm, and 352 nm |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter each mobile phase through a 0.45 µm filter and degas thoroughly.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound standard or sample in a solvent that is compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Acquire data for the duration of the chromatographic run, monitoring the specified wavelengths.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from the baseline analytical method.
| Parameter | Value/Range |
| Column Dimensions | 4.6 x 150 mm |
| Particle Size | 5 µm |
| Gradient Duration | 25 minutes |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelengths | 210 nm, 285 nm, 352 nm |
Visualizations
Logical Workflow for LC Method Optimization
Caption: A logical workflow for optimizing an LC method for this compound analysis.
Troubleshooting Flowchart for Poor Peak Shape
Caption: A troubleshooting flowchart for addressing poor peak shape in this compound analysis.
References
Validation & Comparative
Confirming the Antitubercular Activity of Ilamycin A Derivatives: A Comparative Guide
Ilamycins, a class of marine-derived cycloheptapeptides, have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2][3] This guide provides a comparative analysis of the antitubercular activity of various Ilamycin A derivatives, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. The primary mechanism of action for ilamycins involves targeting the AAA+ protein ClpC1, which, in conjunction with the peptidases ClpP1/ClpP2, forms an essential ATP-driven protease in mycobacteria.[1][2][3]
Comparative Antitubercular Activity and Cytotoxicity
The following table summarizes the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity of selected Ilamycin derivatives against Mycobacterium tuberculosis and various human cell lines.
| Compound | M. tuberculosis H37Rv MIC (nM) | M. tuberculosis H37Ra MIC (nM) | Cytotoxicity (IC50 in µM) | Cell Line(s) | Reference(s) |
| Ilamycin E1/E2 | 9.8 | Not Reported | 3.2 - 6.2 | HeLa, HepG2, A549 | [4] |
| Ilamycin F | ~1700 (1.7 µM) | Not Reported | >10 | MCF-7, A549, HCT116, L02 | [5] |
| Derivative 26 | Not Reported | 50 | Moderate (not quantified) | HepG2 | [1][3] |
| Derivative 27 | Mid-µM range | Mid-µM range | Not Reported | Not Reported | [1][2] |
| Ilamycin NJL1 | ~1600 (1.6 µM) | Not Reported | 5.7 - 11.3 | MCF-7, A549, HCT116, L02 | [5] |
| Ilamycin NJL6 | ~1700 (1.7 µM) | Not Reported | Low (not quantified) | Not Reported | [5] |
| Ilamycin NJL8 | ~1700 (1.7 µM) | Not Reported | Low (not quantified) | Not Reported | [5] |
| Ilamycin NJL10 | ~1600 (1.6 µM) | Not Reported | Low (not quantified) | Not Reported | [5] |
| Halogenated Ilamycins (13, 16-18) | ~300 (0.30 µM) | Not Reported | >50 | Not Reported | [6] |
Engineered ilamycins E1 and E2 have shown particularly potent activity, with MIC values in the low nanomolar range, approximately 30-fold more effective than the positive control, rifampin.[4] Furthermore, these compounds exhibit a favorable therapeutic index, with a 3- to 5-fold reduced activity against normal human cell lines compared to cancerous ones.[4] In contrast, some semi-synthetic derivatives of Ilamycin F, such as NJL1, NJL6, NJL8, and NJL10, display slightly stronger or comparable anti-TB activity to the parent compound.[5] Notably, certain halogenated ilamycin derivatives have demonstrated potent antitubercular activity with minimal or no cytotoxicity.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
1. Minimum Inhibitory Concentration (MIC) Determination using Resazurin Reduction Microtiter Assay (REMA)
The antimycobacterial activity of the ilamycin derivatives was determined using the Resazurin Reduction Microtiter Assay (REMA).[1][3]
-
Bacterial Strains: Mycobacterium tuberculosis H37Rv or H37Ra strains were used.
-
Assay Principle: The assay relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active mycobacterial cells. The color change serves as an indicator of cell viability.
-
Procedure:
-
Mycobacterial cultures are grown to mid-log phase.
-
The compounds to be tested are serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of the mycobacterial suspension is added to each well.
-
The plates are incubated for a specified period.
-
Resazurin solution is added to each well, and the plates are incubated further.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
2. Cytotoxicity Evaluation using MTT Assay
The cytotoxicity of the ilamycin derivatives was assessed against various human cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and A549 (lung cancer), as well as normal human cell lines, were used.[1][4]
-
Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are treated with serial dilutions of the test compounds.
-
After an incubation period (e.g., 5 days), the MTT reagent is added to each well.[1]
-
The plates are incubated for a further 2 hours to allow for formazan crystal formation.[1]
-
The formazan crystals are solubilized with a suitable solvent.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Visualizing the Mechanism of Action and Experimental Workflow
Mechanism of Action: Ilamycin Targeting of the ClpC1-ClpP1/P2 Protease System
Ilamycins exert their antitubercular effect by targeting the ClpC1-ClpP1/P2 protease complex. The following diagram illustrates this mechanism.
Caption: Ilamycin derivatives target the ClpC1 protein, leading to deregulation of the ClpC1-ClpP1/P2 protease and ultimately causing bacterial cell death.
Experimental Workflow: Antitubercular Drug Discovery
The general workflow for the synthesis and evaluation of novel Ilamycin derivatives is depicted below.
Caption: Workflow for the development of Ilamycin derivatives, from synthesis to lead optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bohrium.com [bohrium.com]
A Comparative Guide to the Efficacy of Ilamycin A and Other ClpC1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ilamycin A and other notable inhibitors of the caseinolytic protease C1 (ClpC1), a validated target in Mycobacterium tuberculosis. The information presented herein is intended to assist researchers in evaluating the potential of these compounds for further drug development.
Introduction
The ClpC1 ATPase/unfoldase, in complex with the ClpP1P2 peptidase, forms an essential proteolytic machine in mycobacteria, playing a crucial role in protein homeostasis. Its absence renders the bacteria non-viable, making it an attractive target for novel anti-tubercular agents. Several classes of natural product cyclic peptides, including ilamycins, rufomycins, ecumicin, cyclomarin A, and lassomycin, have been identified as potent inhibitors of ClpC1. This guide focuses on comparing their efficacy based on available experimental data. It is important to note that Ilamycins and Rufomycins are considered to be the same class of compounds[1].
Quantitative Efficacy Data
| Inhibitor | Mycobacterium tuberculosis H37Rv MIC (µM) | Mycobacterium abscessus MIC (µM) | Other Notable Activity | Reference(s) |
| This compound / Rufomycin I | 0.02 | 0.4 | Active against monoresistant, MDR, and XDR M. tuberculosis strains. | [2] |
| Ilamycin E | Not explicitly stated, but noted to have superior activity to other ilamycins. | Potent activity at 1 µg/mL. | Dual inhibitor of ClpX and ClpC1. | [3][4] |
| Ilamycin F | Not explicitly stated. | Weak activity at 20 µg/mL. | Dual inhibitor of ClpX and ClpC1. | [3] |
| Ecumicin | ~0.16 (Reported as having an in vitro activity profile comparable or superior to first-line anti-TB drugs) | - | Retains activity against MDR and XDR strains. | [5][6][7][8] |
| Cyclomarin A | ~0.1 | - | Kills both growing and dormant, non-replicating mycobacteria. | [9] |
| Lassomycin | 0.41 | - | Effective against drug-resistant mycobacteria. |
Mechanisms of Action: A Comparative Overview
ClpC1 inhibitors exhibit distinct mechanisms by which they disrupt the function of the ClpC1P1P2 protease. These differences in their mode of action are critical for understanding their biological effects and for guiding future drug design.
-
Ilamycins (Rufomycins): These compounds, including this compound (Rufomycin I), primarily act by inhibiting the proteolytic activity of the ClpC1P1P2 complex[2]. There are conflicting reports on their effect on ATPase activity, with some studies suggesting no significant impact, while others indicate an enhancement[2][10]. Ilamycin E and F have been identified as dual inhibitors, targeting both ClpC1 and ClpX[3][4].
-
Ecumicin: This cyclic peptide is known to significantly stimulate the ATPase activity of ClpC1[5][8][10]. However, this hyperactivation of the ATPase is uncoupled from protein degradation, as ecumicin simultaneously inhibits the proteolytic function of the ClpC1P1P2 complex[5][8][10].
-
Cyclomarin A: In contrast to the other inhibitors, Cyclomarin A appears to activate both the ATPase and the proteolytic functions of the ClpC1P1P2 machinery[11]. This leads to uncontrolled degradation of cellular proteins, ultimately causing cell death[12][13].
-
Lassomycin: Similar to ecumicin, lassomycin markedly stimulates the ATPase activity of ClpC1 while inhibiting the degradation of protein substrates. This uncoupling of ATPase activity from proteolysis is the proposed mechanism for its bactericidal effect.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct modes of action of these ClpC1 inhibitors.
Caption: Mechanisms of ClpC1 inhibition by different cyclic peptides.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate ClpC1 inhibitors are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.
This assay measures the rate of ATP hydrolysis by ClpC1 by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified ClpC1 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 10% glycerol, 4 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
ATP
-
Test inhibitor compound
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the following components in the assay buffer:
-
ClpC1 protein (final concentration will depend on the specific activity of the protein batch)
-
1 mM PEP
-
2 units of PK/LDH
-
1 mM NADH
-
-
Add Inhibitor: Add the desired concentration of the test inhibitor or vehicle control to the reaction mix.
-
Incubate: Incubate the mixture for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the Reaction: Add 1 mM ATP to initiate the ATPase reaction.
-
Measure Absorbance: Immediately place the microplate in a pre-warmed (37°C) plate reader and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the rate of ATPase activity from the linear phase of the reaction. Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition.
Caption: Workflow for the NADH-coupled ATPase assay.
This assay measures the proteolytic activity of the reconstituted ClpC1P1P2 complex using a fluorescently labeled casein substrate.
Materials:
-
Purified ClpC1, ClpP1, and ClpP2 proteins
-
Assay Buffer: 50 mM phosphate buffer (pH 7.6), 100 mM KCl, 5% glycerol, 8 mM MgCl2
-
FITC-Casein (fluorescein isothiocyanate-labeled casein)
-
ATP
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 492 nm, Emission: 518 nm)
Procedure:
-
Reconstitute the Protease Complex: In a microcentrifuge tube, combine ClpC1, ClpP1, and ClpP2 in the assay buffer to allow for the formation of the ClpC1P1P2 complex.
-
Add Inhibitor and Substrate: To the wells of a 96-well black microplate, add the reconstituted ClpC1P1P2 complex, the desired concentration of the test inhibitor or vehicle control, and FITC-casein.
-
Incubate: Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes).
-
Initiate the Reaction: Add 2 mM ATP to each well to start the proteolytic reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and monitor the increase in fluorescence intensity over time. The cleavage of FITC-casein results in dequenching and an increase in the fluorescent signal.
-
Data Analysis: Determine the rate of proteolysis from the linear portion of the fluorescence curve. Compare the rates in the presence and absence of the inhibitor to calculate the percent inhibition.
Caption: Workflow for the FITC-casein proteolysis assay.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The Cyclic Peptide Ecumicin Targeting ClpC1 Is Active against Mycobacterium tuberculosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cyclic peptide ecumicin targeting ClpC1 is active against Mycobacterium tuberculosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The Cyclic Peptide Ecumicin Targeting ClpC1 Is Active against Mycobacterium tuberculosis In Vivo [indigo.uic.edu]
- 9. Structural basis of mycobacterial inhibition by cyclomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the inhibitory mechanism of ecumicin and rufomycin 4–7 on the proteolytic activity of Mycobacterium tuberculosis ClpC1/ClpP1/ClpP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis of Mycobacterial Inhibition by Cyclomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Antitubercular Leads: A Comparative Guide to the Structure-Activity Relationship of Ilamycin A Analogs
For researchers, scientists, and drug development professionals, the quest for novel antitubercular agents is a paramount challenge. Ilamycins, a class of cyclic heptapeptides, have emerged as promising candidates due to their potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. Their unique mechanism of action, targeting the caseinolytic protease ClpC1, offers a fresh avenue for drug development. This guide provides a comparative analysis of Ilamycin A analogs, summarizing key structure-activity relationship (SAR) findings and presenting supporting experimental data to inform the design of next-generation antitubercular drugs.
Ilamycins and their analogs exhibit a remarkable potency against Mtb, with minimum inhibitory concentrations (MICs) often in the nanomolar range. Extensive SAR studies have revealed that specific structural modifications can significantly impact their biological activity. Key determinants of potency include the macrocyclic core, the presence of a nitro group on the tyrosine residue, and the nature of the amino acid at specific positions.
Comparative Biological Activity of Ilamycin Analogs
The antimycobacterial activity of various Ilamycin analogs has been evaluated using the resazurin microtiter assay (REMA). The following table summarizes the MIC values of representative analogs against M. tuberculosis H37Rv, providing a clear comparison of their potencies.
| Compound | Structural Modifications | MIC (µM) against Mtb H37Rv | Reference |
| This compound | - | - | [1] |
| Ilamycin E/J | Cyclic oxidized leucine | ~0.01 | [1] |
| Ilamycin B/D/F | Open-chain leucine derivatives | Less active than cyclic analogs | [1] |
| Rufomycin I | Contains a cyclic oxidized leucine | 0.03 | [1] |
| RufNBZ8 | Contains a cyclic oxidized leucine | Similar to Rufomycin I | [1] |
| Analog 26 | Simplified tryptophan, cyclic hemiaminal at leucine position | nM range | [2] |
| Analog 27 | Simplified tryptophan, glutamic acid at leucine position | Mid µM range | [2] |
Key SAR Insights:
-
Cyclization is Crucial: Cyclized compounds like Ilamycin E and J demonstrate significantly greater activity than their open-chain counterparts (Ilamycin B, D, and F)[1].
-
The Nitro-Tyrosine Moiety is Important: The nitro group on the tyrosine residue appears to play a critical role in the potent antimycobacterial activity[2].
-
Leucine Modification Dictates Potency: As evidenced by the stark difference in activity between analog 26 (cyclic hemiaminal, nM activity) and analog 27 (glutamic acid, µM activity), modifications at the leucine position are critical for high potency[2].
-
Prenyl Side Chain Oxidation is Tolerated: Oxidation of the prenyl side chain on the tryptophan residue does not significantly diminish activity[1][2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
Resazurin Microtiter Assay (REMA) for MIC Determination
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv inoculum, adjusted to a McFarland standard of 1.0 and then diluted 1:20
-
Ilamycin analogs dissolved in an appropriate solvent (e.g., DMSO)
-
Resazurin solution (0.02% w/v in sterile distilled water)
-
Positive control (e.g., Rifampicin)
-
Negative control (no drug)
Procedure:
-
Add 100 µL of supplemented 7H9 broth to each well of a 96-well plate.
-
Perform serial two-fold dilutions of the Ilamycin analogs directly in the plate.
-
Add 100 µL of the diluted Mtb inoculum to each well.
-
Seal the plates in a plastic bag and incubate at 37°C.
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates overnight.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink[2].
ClpC1 ATPase Activity Assay
This assay measures the ability of Ilamycin analogs to modulate the ATP hydrolysis activity of ClpC1.
Materials:
-
Purified Mtb ClpC1 protein
-
Assay buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 4 mM MgCl₂, 1 mM DTT
-
ATP solution
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix
-
Ilamycin analogs
-
UV-transparent 384-well plates
Procedure:
-
In a UV-transparent plate, dispense a mixture containing ClpC1 (e.g., 90 nM), PEP (1 mM), NADH (0.3 mM), PK/LDH (20 U/mL), and the Ilamycin analog at the desired concentration in the assay buffer.
-
Initiate the reaction by adding ATP (e.g., 1 mM).
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.
-
Calculate the rate of ATP hydrolysis.
ClpC1P1P2 Proteolytic Activity Assay
This assay determines the effect of Ilamycin analogs on the degradation of a fluorescently labeled substrate by the ClpC1P1P2 protease complex.
Materials:
-
Purified Mtb ClpC1, ClpP1, and ClpP2 proteins
-
Assay buffer: 50 mM HEPES (pH 7.6), 100 mM KCl, 40 mM MgCl₂
-
FITC-casein (fluorescent substrate)
-
ATP solution
-
Ilamycin analogs
-
384-well plates
Procedure:
-
Incubate ClpC1, ClpP1P2, FITC-casein, and the Ilamycin analog in the assay buffer for at least 15 minutes.
-
Initiate the proteolytic reaction by adding ATP (e.g., 10 mM).
-
Monitor the increase in fluorescence (excitation/emission wavelengths appropriate for FITC) over time using a fluorescence plate reader. The increase in fluorescence indicates the degradation of FITC-casein.
-
Determine the rate of proteolysis and compare the activity in the presence and absence of the Ilamycin analogs.
Visualizing the SAR Workflow and Mechanism
To better understand the process of SAR studies and the mechanism of action of Ilamycins, the following diagrams are provided.
References
- 1. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
Ilamycin A vs. Rufomycin: A Comparative Analysis of Nomenclature and Structure
A critical examination of the nomenclature and structural intricacies of Ilamycin A and Rufomycin reveals a synonymous relationship within a broader class of potent antitubercular cyclopeptides. This guide provides a detailed comparison of their nomenclature, structural variations, and biological activities, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Nomenclature: A Case of Synonymity
Initially isolated and named independently in the early 1960s, "Ilamycin" and "Rufomycin" refer to the same class of cyclic heptapeptide antibiotics produced by Streptomyces species.[1] This has led to considerable confusion in scientific literature. Recent efforts have aimed to consolidate the nomenclature, with a growing preference for the term "Rufomycin" to classify this entire family of compounds.[2][3] Therefore, this compound is considered a specific analog within the broader Rufomycin class of natural products.[2][3][4][5][6][][8]
Structural Differences: Variations on a Heptapeptide Core
Both this compound and other Rufomycins are characterized by a seven-amino-acid macrocyclic structure that incorporates unusual, non-proteinogenic amino acids, such as N-prenyl-tryptophan and 3-nitrotyrosine.[1][9] The structural diversity among the numerous Ilamycin and Rufomycin analogs arises from modifications to the side chains of these amino acid residues.
A direct comparison between this compound and a representative member of the class, Rufomycin I, highlights these subtle yet significant structural distinctions. The primary difference lies in the oxidation state of the N-prenyl group on the tryptophan residue. In Rufomycin I, this group exists as a simple isopentenyl moiety, whereas in this compound, it is oxidized to form an epoxide ring.[10][11] Another key variation is the presence of a piperidinone ring in some Rufomycin analogs, formed by the cyclization of a leucine residue, which is not present in this compound.[3][6]
Figure 1: Structural comparison of this compound and Rufomycin I.
Biological Activity: Potent Antitubercular Agents
The primary therapeutic potential of the Ilamycin/Rufomycin class of compounds lies in their potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][12][13][14][15][16] The subtle structural variations among the different analogs can influence their antimycobacterial efficacy.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Mycobacterium 607 | 0.5 µg/mL | [1] |
| Ilamycin E1/E2 | Mycobacterium tuberculosis H37Rv | ≈ 9.8 nM | [12][17] |
| Rufomycin I | Mycobacterium tuberculosis | 0.02 µM | [15] |
| Rufomycin I | Mycobacterium abscessus | 0.4 µM | [15] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimycobacterial activity of Ilamycin and Rufomycin analogs is typically determined using a broth microdilution method. A standardized protocol is outlined below:
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.
-
Inoculum Preparation: A mid-log phase culture is diluted to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing fresh culture medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.
-
Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye such as Resazurin or AlamarBlue. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4][14][18]
Biosynthesis: A Nonribosomal Peptide Synthetase Pathway
The biosynthesis of Ilamycins and Rufomycins proceeds through a modular nonribosomal peptide synthetase (NRPS) pathway. This complex enzymatic machinery is responsible for the assembly of the heptapeptide backbone from both common and unusual amino acid precursors.[1]
Figure 2: Generalized biosynthetic pathway for Ilamycins/Rufomycins.
References
- 1. researchgate.net [researchgate.net]
- 2. Ilamycin | C54H75N9O12 | CID 9919672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rufomycin | Institute for Tuberculosis Research | University of Illinois Chicago [itr.pharmacy.uic.edu]
- 6. Ilamycin C1 | C54H75N9O12 | CID 155524533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rufomycin B | C54H77N9O10 | CID 76871757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. rcsb.org [rcsb.org]
- 13. Ilamycin E1 | C54H75N9O11 | CID 155560045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. New Rufomycins from Streptomyces atratus MJM3502 Expand Anti-Mycobacterium tuberculosis Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Structural and spectroscopic characterization of RufO indicates a new biological role in rufomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis age… [ouci.dntb.gov.ua]
Comparative Analysis of Ilamycin A Cross-Resistance with Frontline Anti-Tuberculosis Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profile of Ilamycin A, a potent anti-mycobacterial agent, with other key antibiotics used in the treatment of tuberculosis. Due to the novel mechanism of action of Ilamycins, direct, comprehensive experimental data on cross-resistance is still emerging. This document synthesizes known information about this compound's mode of action with established principles of antibiotic cross-resistance to provide a predictive comparison and a framework for future experimental investigation.
Introduction to this compound
Ilamycins are a class of cyclic heptapeptides produced by Streptomyces species that exhibit potent activity against a range of mycobacteria, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[1][2][3] Unlike many current anti-tuberculosis drugs that target cell wall synthesis or DNA replication, Ilamycins have a unique mechanism of action. They target the AAA+ protein ClpC1, which, in conjunction with the peptidases ClpP1/ClpP2, forms an essential ATP-dependent protease in M. tuberculosis.[2][3] By deregulating ClpC1's ATPase activity, Ilamycins induce uncontrolled proteolysis, leading to bacterial cell death.[1][2][3] This distinct target suggests a lower potential for cross-resistance with existing anti-tuberculosis therapies.
Hypothetical Cross-Resistance Profile of this compound
The following table presents a hypothetical cross-resistance profile for an this compound-resistant strain of M. tuberculosis. This profile is based on the unique mechanism of action of this compound and the known resistance mechanisms of other anti-tuberculosis drugs. It is important to note that this is a predictive model and requires experimental validation.
| Antibiotic | Class | Mechanism of Action | Primary Resistance Mechanism | Predicted Cross-Resistance with this compound |
| Isoniazid | Nicotinamide analog | Inhibition of mycolic acid synthesis | Mutations in katG or inhA | None |
| Rifampicin | Rifamycin | Inhibition of DNA-dependent RNA polymerase | Mutations in rpoB | None |
| Pyrazinamide | Pyrazinecarboxamide | Disrupts membrane potential and inhibits translation | Mutations in pncA | None |
| Ethambutol | Diamine | Inhibition of arabinogalactan synthesis in the cell wall | Mutations in embB | None |
| Streptomycin | Aminoglycoside | Inhibition of protein synthesis by binding to the 30S ribosomal subunit | Mutations in rpsL or rrs | None |
| Moxifloxacin | Fluoroquinolone | Inhibition of DNA gyrase | Mutations in gyrA or gyrB | None |
| Bedaquiline | Diarylquinoline | Inhibition of ATP synthase | Mutations in atpE or Rv0678 | None |
| Clofazimine | Rimino-phenazine | Unknown; likely involves production of reactive oxygen species | Mutations in Rv0678 | Low Potential |
Rationale for Predicted Lack of Cross-Resistance:
Cross-resistance typically occurs when antibiotics share a similar mechanism of action or when a single resistance mechanism can confer resistance to multiple drugs.[4][5] For instance, mutations in the rpoB gene that confer resistance to rifampicin can also lead to cross-resistance with other rifamycins like rifabutin.[4] Similarly, there can be cross-resistance between fluoroquinolones due to mutations in the gyrA gene.[4]
This compound's unique target, the ClpC1 protease, is not targeted by any other currently approved anti-tuberculosis drug. Therefore, mutations leading to resistance to this compound are unlikely to affect the targets of other antibiotics. The one area of potential, albeit low, for cross-resistance is with clofazimine. Resistance to both bedaquiline and clofazimine can be conferred by mutations in the Rv0678 gene, which regulates an efflux pump.[4] While this compound's mechanism is not directly related to efflux pumps, it is a theoretical possibility that upregulation of certain efflux systems could contribute to low-level resistance to a broad range of compounds.
Experimental Protocols
To experimentally validate the cross-resistance profile of this compound, the following protocols are recommended:
Generation of this compound-Resistant M. tuberculosis Mutants
A standard method for generating spontaneous resistant mutants is through serial passage or single-step selection on solid media containing the antibiotic.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Middlebrook 7H10 agar plates supplemented with 10% OADC
-
This compound
-
Sterile culture tubes and Petri dishes
-
Incubator at 37°C with 5% CO2
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv using the broth microdilution method.
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.
-
Plate approximately 10^8 colony-forming units (CFUs) onto 7H10 agar plates containing this compound at concentrations of 2x, 4x, 8x, and 16x the MIC.
-
Incubate the plates at 37°C with 5% CO2 for 3-4 weeks.
-
Select individual colonies that grow on the this compound-containing plates.
-
Culture the selected colonies in 7H9 broth containing the same concentration of this compound to confirm resistance.
-
Perform whole-genome sequencing on the resistant mutants to identify potential resistance-conferring mutations.
Antimicrobial Susceptibility Testing (AST)
The MICs of other anti-tuberculosis drugs against the this compound-resistant mutants should be determined to assess cross-resistance.
Materials:
-
This compound-resistant M. tuberculosis mutants and the wild-type H37Rv strain
-
96-well microtiter plates
-
7H9 broth with OADC and Tween 80
-
Stock solutions of isoniazid, rifampicin, pyrazinamide, ethambutol, streptomycin, moxifloxacin, bedaquiline, and clofazimine
-
Resazurin solution (0.02% w/v)
-
Plate reader
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in a 96-well plate using 7H9 broth.
-
Prepare an inoculum of each this compound-resistant mutant and the wild-type strain equivalent to a 0.5 McFarland standard and dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial suspension to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each strain.
-
Incubate the plates at 37°C for 7-10 days.
-
Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that prevents a color change of resazurin from blue to pink.
Visualizing the Rationale: Signaling Pathways and Experimental Workflow
This compound's Unique Mechanism of Action
The following diagram illustrates the distinct mechanism of action of this compound compared to other anti-tuberculosis drugs, highlighting why cross-resistance is unlikely.
Caption: this compound's distinct mechanism of action.
Experimental Workflow for Cross-Resistance Assessment
This diagram outlines the key steps to experimentally determine the cross-resistance profile of this compound.
Caption: Workflow for assessing this compound cross-resistance.
Conclusion
Based on its unique mechanism of action targeting the ClpC1 protease, this compound is predicted to have a very low potential for cross-resistance with existing anti-tuberculosis drugs. This makes it a highly promising candidate for the treatment of drug-resistant tuberculosis. The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis. Further research in this area is crucial for the development of new and effective treatment regimens for tuberculosis.
References
- 1. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity [mdpi.com]
- 2. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ilamycin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Potent Interaction: A Comparative Guide to Validating Ilamycin A's Binding to ClpC1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ilamycin A and other cyclic peptides that target the essential Mycobacterium tuberculosis protein, ClpC1. Detailed experimental protocols and quantitative binding data are presented to facilitate the validation of this crucial protein-ligand interaction.
Ilamycins, a class of cyclic heptapeptides, have demonstrated potent antimycobacterial activity by targeting the caseinolytic protease C1 (ClpC1), a critical component of the proteostasis machinery in Mycobacterium tuberculosis.[1][2] Validating the binding of this compound and its derivatives to ClpC1 is a critical step in the development of novel anti-tubercular agents. This guide compares the binding of this compound and other known ClpC1 inhibitors, providing experimental frameworks for their validation.
Comparative Analysis of ClpC1 Inhibitors
The interaction of various cyclic peptides with ClpC1 has been characterized, revealing a range of binding affinities and downstream functional consequences. Ilamycins, along with compounds like Ecumicin, Rufomycin, and Cyclomarin A, all target the N-terminal domain (NTD) of ClpC1.[3][4][5] However, the precise nature of their interaction and the resulting impact on ClpC1's ATPase and proteolytic activities can differ.
| Compound | Binding Affinity (Kd) to ClpC1 | Minimum Inhibitory Concentration (MIC) against M. tuberculosis | Reference |
| Ilamycin E/F | Not explicitly found | 0.01-0.05 µg/mL | [6] |
| Ilamycin F | Not explicitly found | 1.2 µM | [3] |
| Ecumicin (ECU) | 47.6 nM (to NTD), 70.9 nM (to FL-ClpC1) | 0.16 µM | [7][8][9] |
| Rufomycin I (RUFI) | 85.1 nM (to FL-ClpC1) | 0.02 µM | [8][9] |
| Cyclomarin A (CymA) | 3.1 nM (to FL-ClpC1), 5.2 µM (to NTD) | 0.094 µM | [9][10] |
FL-ClpC1: Full-Length ClpC1; NTD: N-terminal Domain. Note that binding affinities can vary based on the specific construct of ClpC1 used (full-length vs. N-terminal domain) and the experimental technique.
Experimental Protocols for Binding Validation
Accurate validation of the this compound-ClpC1 interaction relies on robust biophysical and biochemical assays. The following are detailed protocols for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[11][12]
Protocol:
-
Ligand Immobilization:
-
Analyte Injection:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., PBS-P: 20 mM phosphate, 137 mM NaCl, 27 mM KCl, 0.05% surfactant P-20, pH 7.4).[13]
-
Inject the different concentrations of this compound over the immobilized ClpC1 surface at a constant flow rate.
-
-
Data Analysis:
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the ligand.
-
Generate sensorgrams by plotting the response units (RU) versus time.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).[8]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14][15]
Protocol:
-
Sample Preparation:
-
Titration:
-
Fill the ITC sample cell with the ClpC1 solution and the injection syringe with the this compound solution.
-
Perform a series of small, sequential injections of this compound into the ClpC1 solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[16]
-
ClpC1 ATPase Activity Assay
Ilamycins have been shown to modulate the ATPase activity of ClpC1.[18] This assay measures the rate of ATP hydrolysis.
Protocol:
-
Reaction Mixture:
-
In a 96-well plate, prepare a reaction mixture containing:
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the change in absorbance over time.
-
Compare the ATPase activity in the presence of this compound to a no-inhibitor control.
-
ClpC1 Proteolysis Assay
This assay determines the effect of this compound on the proteolytic function of the ClpC1-ClpP1P2 complex.
Protocol:
-
Reaction Mixture:
-
Measurement:
-
Incubate the reaction mixture at 37°C.
-
Monitor the increase in fluorescence over time, which results from the degradation of the quenched fluorescent substrate.[21]
-
-
Data Analysis:
-
Calculate the rate of proteolysis from the change in fluorescence over time.
-
Compare the proteolytic activity in the presence of this compound to a no-inhibitor control.
-
Visualizing the Validation Workflow and Mechanism
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Mycobacterial Inhibition by Cyclomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in ClpC1 or ClpX subunit of caseinolytic protease confer resistance to ilamycins in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Resolution Structure of ClpC1-Rufomycin and Ligand Binding Studies Provide a Framework to Design and Optimize Anti-Tuberculosis Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. The antibiotic cyclomarin blocks arginine-phosphate–induced millisecond dynamics in the N-terminal domain of ClpC1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. BindingDB PrimarySearch_ki [ww.w.bindingdb.org]
- 18. The Cyclic Peptide Ecumicin Targeting ClpC1 Is Active against Mycobacterium tuberculosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using Ilamycin A over standard tuberculosis drugs
A comparative analysis of Ilamycin A versus standard-of-care drugs for Mycobacterium tuberculosis infection, offering a deep dive into efficacy, mechanism of action, and experimental validation for researchers and drug development professionals.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health.[1] This necessitates the urgent development of novel therapeutics with unique mechanisms of action. Ilamycins, a class of marine-derived cyclic heptapeptides, have shown exceptional promise, exhibiting potent activity against Mtb, including drug-resistant isolates.[2][3] This guide provides a comprehensive comparison of this compound and its derivatives against standard first-line tuberculosis drugs, supported by quantitative data, detailed experimental protocols, and visualizations of their distinct mechanisms.
Superior Potency: A Quantitative Comparison
Ilamycins demonstrate significantly greater potency against M. tuberculosis H37Rv than the cornerstones of current TB therapy. The minimum inhibitory concentration (MIC) for Ilamycin derivatives can be in the nanomolar range, indicating a therapeutic potential that is orders of magnitude higher than conventional drugs.
| Drug Class | Drug | MIC against M. tuberculosis H37Rv |
| Cyclopeptide | Ilamycin E1/E2 | 9.8 nM |
| Rifamycins | Rifampin | 0.125 - 1.0 µg/mL[4][5] |
| Isonicotinic acid hydrazides | Isoniazid | 0.02 - 0.25 µg/mL[6][7] |
| Diamines | Ethambutol | 1.9 - 5.0 µg/mL[8][9] |
| Nicotinamides | Pyrazinamide | 50 - 200 µg/mL (at acidic pH)[1][10] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv. This table summarizes the in vitro potency of Ilamycin E1/E2 compared to standard first-line anti-tuberculosis drugs. The significantly lower MIC value of the Ilamycin derivative highlights its superior bactericidal potential.
A Novel Mechanism of Action: Targeting ClpC1
Standard tuberculosis drugs primarily disrupt cell wall synthesis, nucleic acid synthesis, or energy metabolism.[11][12] In contrast, Ilamycins employ a novel mechanism by targeting and deregulating the caseinolytic protease C1 (ClpC1).[13][14] ClpC1 is an essential AAA+ (ATPases Associated with diverse cellular Activities) protein that, in conjunction with the ClpP1/P2 peptidase complex, forms an ATP-dependent protease crucial for protein homeostasis in Mtb.[13][15] By dysregulating ClpC1's ATPase activity, Ilamycins trigger uncontrolled proteolysis, leading to bacterial cell death.[14] This unique target circumvents existing resistance mechanisms developed against conventional drugs.
Figure 1: Mechanisms of Action. A comparison of the cellular targets of standard tuberculosis drugs versus this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a generalized representation of the broth microdilution method used to determine the MIC of antimicrobial agents against M. tuberculosis.
1. Preparation of Bacterial Inoculum:
-
M. tuberculosis H37Rv is cultured on Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Colonies are harvested and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80.
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
The suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.[8]
2. Preparation of Drug Dilutions:
-
Stock solutions of the antimicrobial agents are prepared in appropriate solvents (e.g., water or DMSO).
-
Serial two-fold dilutions of each drug are prepared in 7H9 broth in a 96-well microtiter plate. The concentration ranges should encompass the expected MIC values for each drug.
3. Inoculation and Incubation:
-
Each well containing the drug dilution is inoculated with the prepared bacterial suspension.
-
A drug-free well is included as a growth control, and a well with broth only serves as a sterility control.
-
The plates are sealed and incubated at 37°C for 7 to 14 days.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.[16]
-
Growth can be assessed visually or by using a colorimetric indicator such as Resazurin or MTT.[17] With Resazurin, a color change from blue to pink indicates bacterial growth.
Figure 2: MIC Determination Workflow. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The superior potency and novel mechanism of action of this compound and its derivatives position them as highly promising candidates for the future of tuberculosis treatment. Their ability to circumvent existing drug resistance mechanisms is a critical advantage in the fight against MDR- and XDR-TB. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential, safety profile, and in vivo efficacy of this exciting new class of antitubercular agents. The development of Ilamycin-based therapies could represent a significant breakthrough in addressing the global tuberculosis crisis.
References
- 1. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of minimal inhibitory concentrations of antituberculosis drugs by radiometric and conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifabutin and Rifampin Resistance Levels and Associated rpoB Mutations in Clinical Isolates of Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sub-minimum inhibitory concentration of rifampin: a potential risk factor for resuscitation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. academic.oup.com [academic.oup.com]
Evaluating the Specificity of Ilamycin A for its Molecular Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilamycin A, a member of the ilamycin class of cyclic heptapeptides produced by Streptomyces species, has demonstrated potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. Understanding the specificity of a drug candidate for its molecular target is paramount in drug development to predict efficacy and potential off-target effects. This guide provides a comparative evaluation of this compound's specificity for its primary molecular target, the caseinolytic protease (Clp) C1 (ClpC1), a key component of the ClpC1P1P2 protease complex essential for protein homeostasis in mycobacteria. Recent studies have also suggested a potential dual-targeting mechanism involving ClpX, another ATPase associated with the Clp protease system. This guide compares this compound with other known ClpC1 inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Molecular Target and Mechanism of Action
This compound and its analogs exert their antimycobacterial effect by targeting the ClpC1 ATPase, a chaperone that unfolds and translocates substrate proteins into the ClpP1P2 proteolytic chamber for degradation.[1][2] By binding to the N-terminal domain of ClpC1, ilamycins deregulate its ATPase activity, leading to uncontrolled proteolysis and ultimately, bacterial cell death.[3] Some ilamycins, specifically Ilamycin E and F, have been shown to dually target both ClpC1 and ClpX, another crucial ATPase component of the mycobacterial Clp protease system.[1][4][5] This potential dual-targeting mechanism could contribute to their potent bactericidal activity.
Comparative Analysis of ClpC1 Inhibitors
Several other natural product-derived cyclic peptides, including Cyclomarin A, Lassomycin, and Ecumicin, also target ClpC1, but with distinct effects on its function. This section provides a comparative overview of these inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other ClpC1 inhibitors.
Table 1: Minimum Inhibitory Concentration (MIC) Against Mycobacterium tuberculosis
| Compound | MIC (µM) | Reference(s) |
| This compound derivative (26) | nM range | [3] |
| Cyclomarin A | - | |
| Lassomycin | - | |
| Ecumicin | - |
Table 2: Effect on ClpC1 ATPase and Proteolytic Activity
| Compound | Effect on ClpC1 ATPase Activity | Effect on ClpP1P2 Proteolytic Activity | Reference(s) |
| This compound derivative (26) | Strong enhancement (up to 5.2-fold) | Substrate-dependent | [3] |
| Cyclomarin A | Enhancement | Stimulatory | [3] |
| Lassomycin | Stimulation | Inhibitory | [3] |
| Ecumicin | Marked enhancement | Inhibitory | [6] |
Table 3: Cytotoxicity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Ilamycin F derivative (1) | L02 (normal human hepatic cell) | 5.7-9.0 | [7] |
| Ilamycin F derivative (1) | Huvec-12 (normal human umbilical vein endothelial cell) | > 40 | [7] |
| Ilamycin C | MCF10A (nonmalignant breast epithelial) | > 16 |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Resazurin Microtiter Assay (REMA) for MIC Determination
The REMA assay is a colorimetric method used to determine the minimum inhibitory concentration of a compound against mycobacteria.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared in a suitable broth medium and its density is adjusted to a McFarland standard.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the drug dilutions.
-
Incubation: The plate is incubated at 37°C for a defined period.
-
Resazurin Addition: A solution of resazurin is added to each well.
-
Result Interpretation: After further incubation, a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
ClpC1 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ClpC1.
-
Reaction Mixture: A reaction mixture is prepared containing purified ClpC1, ATP, and a suitable buffer.
-
Incubation: The reaction is incubated at a specific temperature.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay. The absorbance is measured at a specific wavelength.
-
Data Analysis: The ATPase activity is calculated based on the amount of phosphate released over time.
FITC-Casein Degradation Assay for Proteolytic Activity
This assay measures the proteolytic activity of the ClpC1P1P2 complex using a fluorescently labeled substrate.
-
Reaction Setup: A reaction mixture is prepared containing the ClpC1P1P2 complex, the test compound, and FITC-labeled casein in a suitable buffer with ATP.
-
Incubation: The reaction is incubated at a specific temperature.
-
Fluorescence Measurement: As the FITC-casein is degraded, the quenching of the FITC fluorescence is relieved, leading to an increase in fluorescence intensity. This increase is monitored over time using a fluorometer.
-
Data Analysis: The rate of FITC-casein degradation is determined from the initial linear increase in fluorescence.
Proteomics-Based Off-Target Profiling
This method aims to identify unintended protein targets of a drug.
-
Cell Culture and Treatment: Human cell lines are cultured and treated with the test compound (e.g., this compound) or a vehicle control.
-
Protein Extraction and Digestion: Proteins are extracted from the cells, quantified, and digested into peptides, typically using trypsin.
-
Mass Spectrometry (MS) Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is processed to identify and quantify the proteins in each sample. Proteins with significantly altered abundance in the drug-treated samples compared to the control are considered potential off-targets.
Visualizations
Signaling Pathway of the Clp Protease System
The following diagram illustrates the central role of the ClpC1P1P2 and ClpXP1P2 protease complexes in mycobacterial protein homeostasis and the points of intervention by this compound.
Caption: The Clp protease system in Mycobacterium tuberculosis.
Experimental Workflow for Evaluating this compound Specificity
This diagram outlines the key experimental steps to assess the specificity of this compound.
Caption: Workflow for assessing this compound's target specificity.
Conclusion
This compound demonstrates a high degree of specificity for the mycobacterial ClpC1 protein, a component of the essential ClpC1P1P2 protease complex. Its mechanism of action, involving the dysregulation of ClpC1's ATPase activity, distinguishes it from some other ClpC1 inhibitors. The potential for dual-targeting of ClpX by certain ilamycins could further enhance its antimycobacterial efficacy and specificity. While existing data suggests a favorable cytotoxicity profile for some derivatives, further comprehensive studies on this compound against a broad panel of normal human cell lines are warranted to fully establish its safety profile. Proteomics-based off-target profiling will be instrumental in identifying any potential unintended interactions within the human proteome. The data presented in this guide underscores the promise of this compound as a specific and potent lead compound for the development of novel anti-tuberculosis therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mutations in ClpC1 or ClpX subunit of the caseinolytic protease confer resistance to natural product ilamycins in mycobacteria | Sciety [sciety.org]
- 6. The Cyclic Peptide Ecumicin Targeting ClpC1 Is Active against Mycobacterium tuberculosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Synthetic vs. Natural Ilamycins in Antitubercular Research
A comprehensive analysis of natural and synthetic ilamycins, detailing their biological performance, mechanisms of action, and the experimental protocols used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.
Ilamycins, a group of cyclic heptapeptides produced by Streptomyces species, have garnered significant attention for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Their unique mechanism of action, targeting the ClpC1 ATPase, makes them promising candidates for novel antitubercular drug development. While a direct, head-to-head comparison of a specific natural Ilamycin A with its exact synthetic counterpart in the same series of experiments is not extensively documented in publicly available literature, a wealth of data exists for various natural ilamycins and their synthetic derivatives. This guide provides a comparative overview based on the available scientific findings.
Performance Comparison: Natural vs. Synthetic Analogs
The primary measure of anti-tuberculosis activity for ilamycins is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for natural ilamycins and various synthetic derivatives against different mycobacterial strains.
Table 1: Antimycobacterial Activity of Natural Ilamycins
| Compound | Mycobacterium 607 (MIC, µg/mL) | Mycobacterium tuberculosis H37Rv (MIC, nM) | Reference |
| This compound | 0.5 | Not Reported | [1] |
| Ilamycin B | 3 | Not Reported | [1] |
| Ilamycin E1 | Not Reported | ~9.8 | [2] |
| Ilamycin F | Not Reported | Not Reported | [3][4][5] |
Table 2: Antimycobacterial Activity of Synthetic Ilamycin Derivatives
| Compound | M. tuberculosis H37Ra (MIC, nM) | M. smegmatis MC2 155 (MIC, µM) | Key Structural Modification | Reference |
| Derivative 26 | 50 | 0.2 | Simplified Tryptophan Unit, Cyclic Hemiaminal | [6][7][8] |
| Derivative 27 | >10,000 | >10 | Simplified Tryptophan Unit, Glutamic Acid | [6][7][8] |
It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions. However, the data suggests that synthetic modifications can significantly impact the antimycobacterial potency of the ilamycin scaffold. For instance, the simplified synthetic derivative 26, featuring a cyclic hemiaminal structure, retains potent activity in the nanomolar range against M. tuberculosis H37Ra.[6][7][8] In contrast, derivative 27, with a glutamic acid at the same position, is significantly less active, highlighting the critical role of this structural feature.[6][7][8]
Mechanism of Action: Targeting the ClpC1 Protease System
The primary molecular target of ilamycins in Mycobacterium tuberculosis is the caseinolytic protease (Clp) system, specifically the ClpC1 ATPase subunit. The Clp protease system is essential for bacterial protein homeostasis and is a validated target for antitubercular drugs.
Ilamycins bind to the N-terminal domain of ClpC1, leading to its deregulation. This interaction aberrantly stimulates the ATPase activity of ClpC1, causing uncontrolled unfolding and degradation of cellular proteins by the associated ClpP1/P2 peptidase complex. This ultimately leads to bacterial cell death.
Experimental Protocols
Resazurin Microtiter Assay (REMA) for MIC Determination
This colorimetric assay is a widely used method to determine the minimum inhibitory concentration of compounds against Mycobacterium tuberculosis.
Detailed Methodology:
-
Preparation of Ilamycin Solutions: Stock solutions of Ilamycin are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the Ilamycin compound are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain to be tested is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve the desired final inoculum concentration.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the Ilamycin dilutions. Control wells (no drug) are also included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Resazurin: After the initial incubation period, a solution of resazurin (typically 0.01% w/v) is added to each well.
-
Final Incubation and Reading: The plates are re-incubated for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
ClpC1 ATPase Activity Assay
This assay measures the effect of Ilamycin on the ATPase activity of its target protein, ClpC1. An enzyme-coupled assay is commonly used.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), KCl, MgCl₂, phosphoenolpyruvate, NADH, and an excess of pyruvate kinase and lactate dehydrogenase.
-
Addition of ClpC1 and Ilamycin: Purified ClpC1 protein and the test compound (Ilamycin) at various concentrations are added to the reaction mixture and pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Measurement: The hydrolysis of ATP by ClpC1 produces ADP. The pyruvate kinase in the mixture then converts phosphoenolpyruvate and ADP to pyruvate and ATP. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the ATPase activity of ClpC1.
Conclusion
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Anti-tuberculosis Natural Products Ilamycins E1 and F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ilamycin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Ilamycin A is a critical component of laboratory safety and environmental responsibility. this compound, a cyclic peptide with established cytotoxic and antiproliferative activities, requires stringent disposal procedures to mitigate risks to personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for every novel compound, a conservative approach based on the known hazardous properties of the substance class is recommended. Given its biological activity, this compound should be managed as a cytotoxic agent.
Core Principles of Cytotoxic Waste Management
The fundamental principle for disposing of this compound and similar bioactive compounds is to prevent their release into the environment and to protect personnel from exposure. This is achieved through a systematic process of segregation, containment, labeling, and specialized disposal. All materials that have come into contact with this compound, including personal protective equipment (PPE), labware, and solutions, must be treated as cytotoxic waste.
Quantitative Data Summary
For cytotoxic compounds, specific quantitative limits for disposal are often not provided, as the primary recommendation is complete inactivation or destruction through high-temperature incineration. However, general laboratory waste guidelines provide context for handling chemical waste.
| Parameter | Guideline | Citation |
| Waste Segregation | All this compound-contaminated materials must be segregated from regular laboratory trash. | [1][2] |
| Liquid Waste pH | For aqueous solutions not containing this compound but used in the experimental process, adjust pH to between 5 and 11.5 before drain disposal (if permitted for non-hazardous components). | |
| Container Thickness | Plastic bags for solid cytotoxic waste should be a minimum of 2 mm thick for polypropylene. | [1] |
| Incineration Temperature | High-temperature incineration is the required disposal method for cytotoxic waste. | [3][4] |
Experimental Protocols for Inactivation (General Principles)
Example Protocol: Acid/Base Hydrolysis (for liquid waste, to be validated for this compound)
-
Containment: Perform the procedure in a certified chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Acidification: To the aqueous solution containing this compound, slowly add a strong acid (e.g., concentrated hydrochloric acid) to achieve a final concentration of 1-2 M.
-
Heating: Gently heat the solution (e.g., 50-60°C) for several hours to promote hydrolysis.
-
Neutralization: After cooling, neutralize the solution with a strong base (e.g., sodium hydroxide).
-
Verification: Before disposal, verify the degradation of the active compound using an appropriate analytical method (e.g., HPLC).
-
Disposal: Dispose of the neutralized and verified solution as chemical waste, following institutional guidelines.
Note: This is a generalized protocol and must be adapted and validated for this compound specifically.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Ilamycin A
Date of Compilation: 2025-10-24
Hazard Identification and Risk Assessment
Ilamycin A is a member of the ilamycin class of cyclic peptides, which have demonstrated potent cytotoxic activity against various cancer cell lines. Due to its mechanism of action, this compound should be considered a hazardous compound with the potential for carcinogenic, mutagenic, and teratogenic effects.
Primary Routes of Exposure:
-
Inhalation of aerosolized powder
-
Dermal contact
-
Ocular contact
-
Ingestion
A thorough risk assessment should be conducted by the principal investigator or laboratory supervisor before any handling of this compound. This assessment must identify all potential hazards and outline specific procedures to mitigate risks. All personnel handling the compound must be trained on these procedures and the potential health hazards.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary barrier against exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment (PPE) |
| Transporting unopened vial | Laboratory coat, nitrile gloves |
| Weighing and Reconstitution | Disposable solid-front gown with knit cuffs, double nitrile gloves (tested for use with chemotherapy drugs), N95 or higher respirator, chemical splash goggles, face shield |
| Cell Culture and In Vitro Assays | Disposable solid-front gown with knit cuffs, double nitrile gloves, safety glasses with side shields |
| In Vivo Administration | Disposable solid-front gown with knit cuffs, double nitrile gloves, N95 or higher respirator (if aerosolization is possible), chemical splash goggles, face shield |
| Waste Disposal | Disposable solid-front gown with knit cuffs, double nitrile gloves, chemical splash goggles |
| Spill Cleanup | Disposable solid-front gown with knit cuffs, double nitrile gloves, N95 or higher respirator, chemical splash goggles, face shield, shoe covers |
Note: Gloves should be changed immediately if contaminated and every two hours during continuous use. All disposable PPE should be considered contaminated and disposed of as cytotoxic waste.
Operational Plan for Handling this compound
This section provides step-by-step guidance for the safe handling of this compound.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow institutional procedures for hazardous material incidents.
-
The unopened vial of this compound should be stored in a designated, clearly labeled, and secure location, such as a locked refrigerator or freezer, according to the manufacturer's recommendations.
-
Maintain an accurate inventory of the compound, including amounts received, used, and disposed of.
3.2. Preparation of Stock Solutions
-
All handling of powdered this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate containment.
-
Don appropriate PPE as outlined in the table above.
-
Before weighing, decontaminate the work surface of the BSC or fume hood.
-
Use a dedicated, calibrated analytical balance within the containment area.
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Reconstitute the powder by slowly adding the appropriate solvent to the vial.
-
Cap the vial securely and mix gently to dissolve the compound completely.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Decontaminate all surfaces and equipment used in the preparation process.
3.3. Experimental Use
-
All experiments involving this compound should be conducted in a designated area to minimize the risk of contamination.
-
Use plastic-backed absorbent pads on work surfaces to contain any potential spills.
-
When diluting stock solutions or adding this compound to experimental systems, work within a BSC or chemical fume hood.
-
Use positive displacement pipettes or disposable tips to handle solutions containing this compound.
-
Avoid the use of needles and syringes whenever possible to prevent sharps injuries. If their use is unavoidable, do not recap needles.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
4.1. Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, gowns, masks), absorbent pads, plasticware, and vials should be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Unused solutions containing this compound and contaminated media should be collected in a designated, sealed, and shatter-proof container labeled as "Liquid Cytotoxic Waste." Do not mix with other chemical waste streams unless specifically approved.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container labeled for cytotoxic waste.
4.2. Waste Disposal Procedure
-
Seal all cytotoxic waste containers when they are three-quarters full.
-
Decontaminate the exterior of the waste containers before removal from the laboratory.
-
Arrange for the collection and disposal of cytotoxic waste through the institution's environmental health and safety office.
Emergency Procedures
5.1. Spills
-
Small Spills (in a BSC/fume hood):
-
Wear appropriate PPE.
-
Cover the spill with absorbent pads.
-
Carefully clean the area with a suitable decontamination solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Large Spills (outside of a BSC/fume hood):
-
Evacuate the area immediately.
-
Alert others in the vicinity and restrict access to the spill area.
-
Contact the institutional environmental health and safety office for assistance.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
5.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualization of the Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
